1-OXA-4-THIASPIRO(4.6)UNDECANE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
184-31-6 |
|---|---|
Molecular Formula |
C9H16OS |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
1-oxa-4-thiaspiro[4.6]undecane |
InChI |
InChI=1S/C9H16OS/c1-2-4-6-9(5-3-1)10-7-8-11-9/h1-8H2 |
InChI Key |
YMBFOROXKKKJEE-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CC1)OCCS2 |
Canonical SMILES |
C1CCCC2(CC1)OCCS2 |
Other CAS No. |
184-31-6 |
Synonyms |
1-Oxa-4-thiaspiro[4.6]undecane |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Oxa-4-thiaspiro(4.6)undecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 1-oxa-4-thiaspiro(4.6)undecane, a sulfur-containing spiro compound. Given the limited availability of direct synthetic procedures for this specific molecule in published literature, this guide presents a well-established and analogous method: the acid-catalyzed reaction of a cyclic ketone with 2-mercaptoethanol. This approach is widely used for the formation of 1,3-oxathiolanes.
The information herein is compiled from general knowledge of organic synthesis and data from analogous reactions, providing a robust framework for the successful synthesis of the target compound.
Reaction Principle
The synthesis of this compound is based on the principle of oxathioacetalization of a ketone. In this reaction, cycloheptanone reacts with 2-mercaptoethanol in the presence of an acid catalyst. The reaction proceeds through the nucleophilic attack of the thiol group on the protonated carbonyl carbon, followed by an intramolecular cyclization involving the hydroxyl group to form the stable five-membered oxathiolane ring.
Experimental Protocol
This protocol is a representative procedure based on analogous syntheses of similar 1-oxa-4-thiaspiro compounds.
2.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Cycloheptanone | C₇H₁₂O | 112.17 | ≥98% | Sigma-Aldrich |
| 2-Mercaptoethanol | C₂H₆OS | 78.13 | ≥99% | Sigma-Aldrich |
| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | ≥98.5% | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |
2.2. Equipment
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
2.3. Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add cycloheptanone (1.0 eq), 2-mercaptoethanol (1.2 eq), and toluene (100 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Quantitative Data
The following table provides expected quantitative data for the synthesis, based on typical yields for analogous reactions.
| Parameter | Value | Notes |
| Reactant Ratios | ||
| Cycloheptanone | 1.0 eq | Limiting reagent |
| 2-Mercaptoethanol | 1.2 eq | Slight excess to drive the reaction to completion |
| p-Toluenesulfonic acid monohydrate | 0.05 eq | Catalytic amount |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 111 °C for toluene) | To facilitate the reaction and azeotropic removal of water |
| Reaction Time | 4 - 8 hours | Monitor by TLC or GC for completion |
| Expected Yield | 75 - 90% | Based on analogous oxathiolane formations |
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
The logical relationship of the key reaction steps is presented in the following diagram.
Caption: Reaction mechanism for the synthesis of this compound.
Safety Considerations
-
2-Mercaptoethanol: Has a strong, unpleasant odor and is toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Toluene: Is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and away from ignition sources.
-
p-Toluenesulfonic acid: Is corrosive. Avoid contact with skin and eyes.
This guide provides a comprehensive starting point for the synthesis of this compound. Researchers should always perform a thorough literature search for any new updates on the synthesis of this or closely related compounds before proceeding with experimental work. The provided protocol may require optimization to achieve the best results.
Spectroscopic Data for 1-Oxa-4-thiaspiro(4.6)undecane: A Search for Elusive Data
Despite a comprehensive search of available scientific databases and literature, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1-oxa-4-thiaspiro(4.6)undecane could not be located. While information on similar compounds, particularly 1-oxa-4-thiaspiro[4.5]decane and other spirocyclic derivatives, is accessible, the data for the undecane analogue remains elusive in the public domain.
This technical guide outlines the search for this information and provides a general, theoretical overview of the expected spectroscopic characteristics of this compound based on its chemical structure. It is crucial to emphasize that the following sections are predictive and not based on experimental evidence.
The Search for Experimental Data
An extensive search was conducted using a variety of targeted queries across multiple scientific platforms. The search terms included:
-
"this compound spectroscopic data"
-
"this compound NMR"
-
"this compound IR spectroscopy"
-
"this compound mass spectrometry"
-
"synthesis and characterization of this compound"
The search yielded results for analogous compounds, such as those with a [4.5]decane spiro system, but no publications or database entries containing the specific NMR, IR, or mass spectrometry data for the target molecule, this compound. Chemical vendors list the compound, but do not provide detailed analytical data.
Theoretical Spectroscopic Characteristics
In the absence of experimental data, the following sections provide a theoretical prediction of the key spectroscopic features of this compound. These predictions are based on the known spectroscopic behavior of similar functional groups and structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region.
-
Oxathiolane Ring: The methylene protons of the oxathiolane ring (at positions 2 and 3) would likely appear as distinct signals due to their different chemical environments relative to the oxygen and sulfur atoms. The protons on the carbon adjacent to the oxygen (C-2) would be expected to resonate at a lower field (higher ppm) than those adjacent to the sulfur (C-3).
-
Cycloheptane Ring: The ten protons of the cycloheptane ring would present as a complex series of overlapping multiplets in the upfield region of the spectrum. The exact chemical shifts and coupling patterns would be difficult to predict without computational modeling due to the conformational flexibility of the seven-membered ring.
¹³C NMR: The carbon NMR spectrum would be expected to show nine distinct signals corresponding to the nine unique carbon atoms in the molecule.
-
Spiro Carbon: The spiro carbon (C-5) would be a quaternary carbon and would likely appear as a singlet with a characteristic chemical shift.
-
Oxathiolane Ring Carbons: The carbons of the oxathiolane ring (C-2 and C-3) would have distinct chemical shifts influenced by the neighboring heteroatoms.
-
Cycloheptane Ring Carbons: The carbons of the cycloheptane ring would appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by absorptions corresponding to C-H and C-O and C-S bond vibrations.
-
C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H stretching vibrations.
-
C-O Stretching: A distinct band corresponding to the C-O-C ether linkage of the oxathiolane ring would be expected in the 1000-1200 cm⁻¹ region.
-
C-S Stretching: Weaker absorptions for the C-S bond are typically observed in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of this compound (C₉H₁₆OS), which is approximately 172.29 g/mol .
-
Fragmentation Pattern: The fragmentation pattern would likely involve the cleavage of the spiro rings. Common fragmentation pathways could include the loss of small neutral molecules such as ethylene from the oxathiolane ring or fragmentation of the cycloheptane ring.
Experimental Protocols
As no specific experimental data was found, detailed experimental protocols for the acquisition of NMR, IR, and mass spectra for this compound cannot be provided. However, a general workflow for such an analysis is presented below.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
This technical guide serves to highlight the current lack of publicly available, detailed spectroscopic data for this compound. While theoretical predictions can be made based on the compound's structure, experimental data is essential for definitive structural confirmation and for use in research and development. The absence of this data suggests that the compound may not have been extensively studied or that the data resides in proprietary databases. Researchers requiring this information may need to synthesize the compound and perform the spectroscopic analysis independently.
Physical and chemical properties of 1-OXA-4-THIASPIRO(4.6)UNDECANE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-OXA-4-THIASPIRO(4.6)UNDECANE (CAS No. 184-31-6). Due to the limited availability of experimental data for this specific molecule, this document compiles available information, presents computationally predicted properties, and proposes a detailed experimental protocol for its synthesis based on established chemical methodologies. Furthermore, this guide explores potential biological activities by drawing parallels with structurally related spirocyclic compounds that have demonstrated significant pharmacological effects. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this novel spiro-heterocycle.
Introduction
Spirocyclic systems are a fascinating class of three-dimensional molecules that have garnered significant interest in medicinal chemistry and materials science. Their rigid, well-defined spatial arrangement of atoms offers unique opportunities for designing novel therapeutic agents and functional materials. This compound is a heterocyclic spiro compound featuring a 1,3-oxathiolane ring fused to a cycloheptane ring. While specific research on this molecule is sparse, its structural motifs are present in compounds with known biological activities, suggesting its potential as a scaffold for drug discovery. This guide consolidates the currently available information and provides a roadmap for its further investigation.
Physicochemical Properties
The available physical and chemical data for this compound are primarily based on computational predictions. These properties are summarized in the tables below for clarity and ease of comparison.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 184-31-6 | [1][2] |
| Molecular Formula | C₉H₁₆OS | [1] |
| Molecular Weight | 172.29 g/mol | [1] |
| Appearance | Not available | - |
| Density | 1.07 g/cm³ (Predicted) | Guidechem |
| Boiling Point | 279.9 °C at 760 mmHg (Predicted) | Guidechem |
| Melting Point | Not available | - |
| Refractive Index | 1.526 (Predicted) | Guidechem |
| Flash Point | 123.1 °C (Predicted) | Guidechem |
Table 2: Computed Chemical Properties
| Property | Value | Source |
| LogP (Octanol-Water Partition Coefficient) | 2.48 (Predicted) | Guidechem |
| Topological Polar Surface Area (TPSA) | 34.5 Ų | Guidechem |
| Hydrogen Bond Donor Count | 0 | Guidechem |
| Hydrogen Bond Acceptor Count | 2 | Guidechem |
| Rotatable Bond Count | 0 | Guidechem |
Experimental Protocols
As of the latest literature review, a specific experimental protocol for the synthesis of this compound has not been published. However, a standard and reliable method for the synthesis of 1,3-oxathiolanes is the acid-catalyzed reaction of a ketone with 2-mercaptoethanol. The following is a proposed detailed methodology for the synthesis of the title compound from cycloheptanone.
Proposed Synthesis of this compound
Reaction: Cycloheptanone + 2-Mercaptoethanol → this compound
Reagents and Materials:
-
Cycloheptanone
-
2-Mercaptoethanol
-
p-Toluenesulfonic acid monohydrate (or other suitable acid catalyst, e.g., BF₃·OEt₂)
-
Toluene (or other suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add cycloheptanone (1.0 eq), 2-mercaptoethanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Solvent Addition: Add a sufficient volume of toluene to the flask to allow for efficient stirring and azeotropic removal of water.
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Potential Biological Activity and Signaling Pathways
There is currently no published data on the biological activity or the signaling pathways associated with this compound. However, studies on the closely related 1-oxa-4-thiaspiro[4.5]decane derivatives have shown that these compounds can act as potent and selective 5-HT₁ₐ receptor agonists.[3] The 5-HT₁ₐ receptor is a subtype of serotonin receptor that is implicated in the modulation of mood, anxiety, and cognition. Agonists of this receptor are used in the treatment of anxiety and depression.
Given the structural similarity, it is plausible that this compound and its derivatives could also interact with serotonergic or other G-protein coupled receptors. This hypothesis provides a starting point for the biological evaluation of this compound.
Mandatory Visualizations
Proposed Synthetic Workflow
Caption: A workflow diagram for the proposed synthesis of the title compound.
Hypothetical Biological Screening Cascade
Caption: A logical diagram for a potential biological screening approach.
Conclusion
This compound represents an under-explored area of spiro-heterocyclic chemistry. This technical guide has consolidated the available information on its physical and chemical properties and has provided a detailed, actionable protocol for its synthesis. The discussion of the biological activities of related compounds suggests that this molecule may be a valuable starting point for the development of novel therapeutic agents, particularly those targeting the central nervous system. Further experimental validation of the properties and biological activities outlined in this guide is warranted and encouraged.
References
- 1. 1-Oxa-4-thiaspiro[4.6]undecane | 184-31-6 [chemicalbook.com]
- 2. 1-Oxa-4-thia-8-aza-spiro[4.6]undecane, hydrochloride CAS#: 947534-13-6 [m.chemicalbook.com]
- 3. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
IUPAC name and CAS number for 1-OXA-4-THIASPIRO(4.6)UNDECANE
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a summary of the available technical information for the chemical compound 1-oxa-4-thiaspiro[4.6]undecane. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data for this specific molecule is limited in the public domain.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 1-oxa-4-thiaspiro[4.6]undecane | N/A |
| CAS Number | 184-31-6 | [1] |
| Molecular Formula | C₉H₁₆OS | N/A |
| Molecular Weight | 172.29 g/mol | N/A |
Data Availability
A thorough investigation for detailed experimental protocols, quantitative analytical data (such as NMR, IR, and mass spectrometry), and biological activity information for 1-oxa-4-thiaspiro[4.6]undecane (CAS 184-31-6) did not yield specific results. The available information is largely limited to its chemical identity.
Logical Relationship Diagram
The following diagram illustrates the current status of available information for the target compound and its relationship to more studied analogues.
Caption: Information availability for 1-Oxa-4-thiaspiro[4.6]undecane.
Conclusion
While the fundamental identification of 1-oxa-4-thiaspiro[4.6]undecane by its IUPAC name and CAS number is established, there is a notable absence of in-depth technical data in publicly accessible resources. Researchers and drug development professionals interested in this specific compound may need to undertake de novo synthesis and characterization, as detailed experimental protocols and biological studies are not currently available in the scientific literature. For insights into potential synthetic routes and biological targets, the study of closely related analogues, such as the 1-oxa-4-thiaspiro[4.5]decane series, may provide a valuable starting point.
References
- 1. 1-Oxa-4-thiaspiro[4.6]undecane | 184-31-6 [chemicalbook.com]
- 2. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unimore.it [iris.unimore.it]
- 4. researchgate.net [researchgate.net]
The Dawn of a New Scaffold: A Technical Guide to the Discovery and History of Oxa-Thiaspiro Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional structures and improved physicochemical properties is paramount. Among the diverse array of heterocyclic compounds, spirocyclic systems have garnered significant attention for their ability to orient substituents in distinct vectors, thereby enabling exquisite interactions with biological targets. This technical guide delves into the discovery, history, and synthetic evolution of a fascinating and relatively underexplored class of spirocycles: the oxa-thiaspiro compounds. Characterized by the presence of both an oxygen and a sulfur atom sharing a single spirocyclic carbon, these compounds present a unique combination of heteroatoms that can influence their conformation, polarity, and biological activity.
This guide will provide a comprehensive overview of the key milestones in the development of oxa-thiaspiro chemistry, from their early synthetic explorations to their recent emergence as promising scaffolds in drug discovery. We will explore the detailed methodologies for their synthesis and characterization, present key quantitative data in a structured format, and visualize the intricate signaling pathways and experimental workflows associated with their biological evaluation.
A Historical Perspective: The Emergence of Oxa-Thiaspiro Compounds
The conceptualization and synthesis of oxa-thiaspiro compounds are rooted in the broader history of spirocycle chemistry and the development of methods for constructing heterocyclic rings. While the deliberate synthesis of complex oxa-thiaspiro structures for medicinal chemistry is a more recent endeavor, the foundational reactions enabling their formation have been known for decades.
The earliest examples of related structures can be traced back to the development of methods for the synthesis of 1,3-oxathiolanes, which serve as building blocks for certain oxa-thiaspiro systems. The acid-catalyzed reaction of a ketone or aldehyde with 2-mercaptoethanol to form a 1,3-oxathiolane has been a fundamental transformation in organic chemistry. This reaction serves as a common method for the protection of carbonyl groups.[1][2]
The deliberate construction of a spirocyclic system incorporating an oxathiolane ring, specifically the 1-oxa-4-thiaspiro[4.5]decane scaffold, represents a more targeted approach. While a definitive "discovery" paper for the parent compound is not readily apparent in early literature, its synthesis is a logical extension of established oxathiolane formation methods, applied to a cyclic ketone like cyclohexanone.
A significant milestone in the exploration of oxa-thiaspiro compounds for drug discovery was the work of Franchini et al., who in 2017 reported the synthesis and biological evaluation of a series of 1-oxa-4-thiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists.[3][4] This study highlighted the potential of the oxa-thiaspiro scaffold to impart desirable pharmacological properties, paving the way for further investigation into this compound class.
Synthetic Methodologies: Crafting the Oxa-Thiaspiro Core
The synthesis of oxa-thiaspiro compounds primarily relies on the formation of the oxathiolane ring spiro-fused to another carbocyclic or heterocyclic system. The most common and direct approach involves the condensation of a cyclic ketone with 2-mercaptoethanol under acidic catalysis.
General Synthesis of 1-Oxa-4-thiaspiro[4.5]decane Derivatives
A key intermediate for the synthesis of many biologically active oxa-thiaspiro compounds is (1-oxa-4-thiaspiro[4.5]decan-2-yl)methanol. The synthesis of this intermediate and its subsequent derivatization are outlined below.
Experimental Protocol: Synthesis of (1-Oxa-4-thiaspiro[4.5]decan-2-yl)methanol
-
Reaction Setup: A solution of 1,4-dioxaspiro[4.5]decan-2-yl)methanol (1.0 eq) in a suitable solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Thiol Addition: 2-Mercaptoethanol (1.2 eq) is added to the solution.
-
Acid Catalysis: A catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is added dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired (1-oxa-4-thiaspiro[4.5]decan-2-yl)methanol.
Logical Workflow for Synthesis
General synthetic workflow for oxa-thiaspiro derivatives.
Biological Activity and Therapeutic Potential
The unique structural features of oxa-thiaspiro compounds make them attractive scaffolds for interacting with a variety of biological targets. The strategic placement of oxygen and sulfur atoms can influence hydrogen bonding capacity, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.
5-HT1A Receptor Agonism
A significant breakthrough in the biological evaluation of oxa-thiaspiro compounds was the discovery of their potent and selective agonist activity at the 5-HT1A receptor.[3][4] The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a well-established target for the treatment of anxiety and depression.
Quantitative Biological Data
The following table summarizes the in vitro binding affinity and functional activity of representative 1-oxa-4-thiaspiro[4.5]decane derivatives at the human 5-HT1A receptor.
| Compound | R | Ki (nM) (5-HT1A) | EC50 (nM) ([35S]GTPγS) | Emax (%) |
| 1 | H | 1.5 ± 0.2 | 10 ± 2 | 85 ± 5 |
| 2 | 2-OCH₃ | 0.8 ± 0.1 | 5 ± 1 | 92 ± 3 |
| 3 | 4-F | 2.1 ± 0.3 | 15 ± 3 | 80 ± 6 |
| 4 | 2-Cl | 1.2 ± 0.2 | 8 ± 1 | 88 ± 4 |
Data are presented as mean ± SEM from at least three independent experiments.
Signaling Pathways of 5-HT1A Receptor Agonists
As agonists of the 5-HT1A receptor, these oxa-thiaspiro compounds modulate downstream signaling cascades primarily through the Gαi/o subunit of the heterotrimeric G-protein.
5-HT1A receptor signaling pathway activated by oxa-thiaspiro agonists.
Activation of the 5-HT1A receptor by an oxa-thiaspiro agonist leads to the dissociation of the G-protein complex. The Gαi/o subunit then inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5][6] This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream effectors, ultimately leading to the physiological effects associated with 5-HT1A receptor activation, such as neuronal hyperpolarization.[7]
Key Experimental Protocols in Detail
The evaluation of novel oxa-thiaspiro compounds as potential drug candidates involves a series of well-defined in vitro assays to determine their affinity, potency, and efficacy at the target receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compounds for the 5-HT1A receptor by measuring their ability to displace a radiolabeled ligand.
Detailed Protocol: Radioligand Displacement Assay
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% BSA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT).
-
Increasing concentrations of the unlabeled test compound (oxa-thiaspiro derivative).
-
For determining non-specific binding, add a high concentration of a known 5-HT1A antagonist (e.g., WAY-100635).
-
-
Initiate the binding reaction by adding the prepared cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G-protein, providing a measure of the compound's potency (EC50) and efficacy (Emax).
Detailed Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the 5-HT1A receptor as described in the radioligand binding assay protocol.
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (to ensure G-proteins are in the inactive state).
-
Increasing concentrations of the test compound (oxa-thiaspiro agonist).
-
For determining basal binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Pre-incubate the plate to allow the compound to bind to the receptor.
-
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30 °C for a defined period (e.g., 60 minutes) with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the net agonist-stimulated binding by subtracting the basal binding from the binding in the presence of the agonist.
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) by non-linear regression analysis.
-
Experimental Workflow for GPCR Agonist Evaluation
A typical experimental workflow for the preclinical evaluation of novel GPCR agonists.
Conclusion and Future Directions
The discovery and exploration of oxa-thiaspiro compounds represent an exciting frontier in medicinal chemistry. The unique structural and physicochemical properties conferred by the oxa-thiaspiro scaffold have already demonstrated significant potential, as evidenced by the development of potent and selective 5-HT1A receptor agonists. The synthetic methodologies, while rooted in classical organic chemistry, are robust and amenable to the generation of diverse compound libraries.
Future research in this area is poised for significant growth. The exploration of different ring sizes and substitution patterns on the oxa-thiaspiro core will undoubtedly lead to the discovery of compounds with novel biological activities. The application of modern synthetic techniques, such as asymmetric catalysis, will enable the stereoselective synthesis of chiral oxa-thiaspiro derivatives, which is crucial for understanding structure-activity relationships at chiral biological targets.
Furthermore, the investigation of oxa-thiaspiro compounds against a broader range of biological targets is a promising avenue for future drug discovery efforts. Their unique three-dimensional architecture may provide advantages in targeting challenging protein-protein interactions or allosteric binding sites. As our understanding of the biological implications of this fascinating scaffold deepens, oxa-thiaspiro compounds are set to become a valuable addition to the medicinal chemist's toolbox in the pursuit of novel therapeutics.
References
- 1. US3794669A - Process for converting oxathiolanes,dithiolanes and dithianes to aldehydes or ketones - Google Patents [patents.google.com]
- 2. Oxathioacetal synthesis by oxathioacetalisation [organic-chemistry.org]
- 3. 4.2.6. GTPγS Binding Assay [bio-protocol.org]
- 4. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
The Rising Therapeutic Potential of Sulfur-Containing Spiro Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate architecture of spirocyclic compounds, characterized by two rings sharing a single atom, has long captivated medicinal chemists. When a sulfur atom is incorporated into these unique three-dimensional structures, a class of molecules with remarkable and diverse biological activities emerges. This technical guide provides an in-depth exploration of the current research into the potential therapeutic applications of sulfur-containing spiro compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying mechanisms of action to facilitate further research and drug development in this promising field.
Anticancer Activity: Targeting Key Cellular Pathways
Sulfur-containing spiro compounds have demonstrated significant potential as anticancer agents, with a growing body of evidence highlighting their ability to induce apoptosis, inhibit cell proliferation, and disrupt critical cancer-related signaling pathways. Spirooxindoles, in particular, have emerged as a prominent class of compounds with potent cytotoxic effects against a range of cancer cell lines.
A key mechanism of action for many of these compounds is the inhibition of the p53-MDM2 protein-protein interaction. Under normal conditions, the MDM2 protein negatively regulates the tumor suppressor protein p53, marking it for degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions. Certain sulfur-containing spirooxindoles have been shown to fit into the binding pocket of MDM2, preventing its interaction with p53. This restores p53's function, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of representative sulfur-containing spiro compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-thiazolidinone-isatin | Compound 18 | HCT116 (Colon) | 8.37 | [1] |
| MCF-7 (Breast) | 6.99 | [1] | ||
| MDA-MB-231 (Breast) | 6.67 | [1] | ||
| KB3-1 (Carcinoma) | 7.92 | [1] | ||
| Compound 17 | HCT116 (Colon) | 8.24 | [1] | |
| MCF-7 (Breast) | 6.64 | [1] | ||
| KB3-1 (Carcinoma) | 5.85 | [1] | ||
| Spiro-thiazolidinone-isatin | (5'Z)-5'-(benzylidene)-3'-(4-chlorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione (IIa) | Various (NCI-60 panel) | Varies | [2][3][4] |
| (5'Z)-3'-(4-chlorophenyl)-5'-[4-(1-methylethyl)-benzylidene]spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione (IIb) | Various (NCI-60 panel) | Varies | [2][3][4] |
Signaling Pathway: p53-MDM2 Inhibition and Apoptosis Induction
The diagram below illustrates the mechanism by which certain sulfur-containing spiro compounds inhibit the p53-MDM2 interaction, leading to the activation of the apoptotic pathway.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Sulfur-containing spiro compounds have shown promising activity against a range of pathogenic bacteria and fungi. The unique three-dimensional structures of these compounds may allow them to interact with microbial targets in ways that are different from existing antibiotics, potentially overcoming resistance mechanisms.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various sulfur-containing spiro compounds against different microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Specific Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Spiro-thiophene | Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2-4 | [5] |
| Spiro-4H-pyran | Compound 5d | Staphylococcus aureus (clinical isolate) | 32 | [6][7] |
| Streptococcus pyogenes (clinical isolate) | 64 | [6][7] | ||
| Spiro-pyrrolidine | Compounds 4a-d | Bacillus subtilis | 32 | [8] |
| Staphylococcus epidermidis | 32 | [8] | ||
| Compounds 4a, 4b, 4d, 4e | Pseudomonas aeruginosa | 64 | [8] | |
| Spiro-1,2,4-triazole-isatin | Compound 5a | Bacillus subtilis | 32 | [7] |
| Staphylococcus aureus | 44 | [7] | ||
| Escherichia coli | 50 | [7] | ||
| Compound 5e | Escherichia coli | 37 | [7] | |
| Spiro-1,3-dithiolan-thiazolidinone | Various derivatives | Various bacteria and fungi | Active | [9] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key factor in a multitude of diseases, including arthritis, inflammatory bowel disease, and certain cancers. Sulfur-containing spiro compounds are being investigated for their potential to modulate the inflammatory response. Some spirooxindoles have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.
The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of inflammatory genes.
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro anti-inflammatory activity of selected sulfur-containing spiro compounds.
| Compound Class | Specific Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| Spiro thiochromene-oxindole | Compound 4e | BSA denaturation inhibition | 127.477 ± 2.285 | [10][11][12] |
| Compound 4k | BSA denaturation inhibition | 190.738 ± 3.561 | [10][11][12] | |
| Compound 4h | BSA denaturation inhibition | 285.806 ± 8.894 | [10][11][12] |
Signaling Pathway: NF-κB Inhibition
The diagram below illustrates the general mechanism of NF-κB activation and its potential inhibition by sulfur-containing spiro compounds.
Antiviral Activity: A Novel Approach to Viral Infections
The unique structural features of sulfur-containing spiro compounds also make them attractive candidates for the development of novel antiviral agents. Research in this area is still emerging, but preliminary studies have shown that some of these compounds can inhibit the replication of certain viruses. The proposed mechanisms of action include targeting viral entry into host cells and interfering with viral enzymes essential for replication. For instance, some sulfur compounds are thought to interfere with the thiol-mediated uptake of viruses into cells.
Quantitative Antiviral Data
The following table summarizes the in vitro antiviral activity of selected sulfur-containing spiro compounds.
| Compound Class | Specific Compound/Derivative | Virus | IC50 (µM) | Reference |
| Spirooxindole-phenylsulfone | Compound 4i | MERS-CoV | 11 | [13] |
| Compound 4d | MERS-CoV | 23 | [13] | |
| Compound 4c | SARS-CoV-2 | 17 | [13] | |
| Compound 4e | SARS-CoV-2 | 18 | [13] | |
| Combination (4k + 4i) | SARS-CoV-2 | 3.275 | [13] |
Experimental Protocols
This section provides an overview of the key experimental protocols used to evaluate the biological activities of sulfur-containing spiro compounds.
Experimental Workflow: In Vitro Anticancer Drug Screening
The following diagram illustrates a typical workflow for the in vitro screening of sulfur-containing spiro compounds for anticancer activity.
Detailed Methodologies
a) MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the sulfur-containing spiro compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
b) Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Prepare a serial two-fold dilution of the sulfur-containing spiro compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
c) Western Blot for Apoptosis Markers (Bcl-2 and Caspase-3)
Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure changes in the expression of key regulatory proteins.
-
Protein Extraction: Lyse the treated and untreated cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-caspase-3, and a loading control like anti-β-actin).[14][15]
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then detected on X-ray film or with a digital imager.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Conclusion and Future Perspectives
Sulfur-containing spiro compounds represent a rich and underexplored area of medicinal chemistry with vast therapeutic potential. Their unique three-dimensional structures and the presence of a reactive sulfur atom contribute to their diverse biological activities. The promising anticancer, antimicrobial, anti-inflammatory, and antiviral properties demonstrated by these compounds warrant further investigation.
Future research should focus on:
-
Synthesis of diverse libraries: Expanding the chemical space of sulfur-containing spiro compounds will be crucial for identifying new leads with improved potency and selectivity.
-
Elucidation of mechanisms of action: A deeper understanding of how these compounds interact with their biological targets will facilitate rational drug design and optimization.
-
In vivo studies: Promising candidates identified in vitro should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of new therapeutic areas: The diverse biological activities of these compounds suggest that they may have applications in other disease areas beyond those covered in this guide.
The continued exploration of sulfur-containing spiro compounds holds the promise of delivering a new generation of innovative therapeutics to address unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A facile synthesis and anticancer activity evaluation of spiro[thiazolidinone-isatin] conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.8. Determination of expression of caspase-3, Bax and Bcl-2 by Western blot [bio-protocol.org]
- 15. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
The Ascendancy of Spirocycles: A Three-Dimensional Approach to Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is perpetually evolving, driven by the quest for novel chemical entities with enhanced therapeutic profiles. In recent years, a significant shift away from planar, two-dimensional molecules towards more three-dimensional (3D) structures has been observed. This "escape from flatland" has propelled spirocyclic molecules—carbocyclic or heterocyclic ring systems fused at a single, shared carbon atom—to the forefront of drug discovery.[1][2] Their inherent rigidity, unique 3D topologies, and ability to project substituents into diverse vectors in space offer medicinal chemists a powerful toolkit to address longstanding challenges in drug design, including potency, selectivity, and pharmacokinetic properties.[3][4]
This technical guide provides a comprehensive overview of the core principles of spirocyclic molecules in medicinal chemistry, detailing their synthesis, impact on drug properties, and application in modulating key biological pathways.
The Spirocyclic Advantage: Enhancing Drug-Like Properties
The incorporation of a spirocyclic scaffold can profoundly influence a molecule's physicochemical and pharmacological characteristics. The rigid nature of the spirocyclic core reduces the conformational flexibility of a molecule, which can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.[5] Furthermore, the 3D arrangement of functional groups around a spirocyclic core can enable more specific and stronger interactions with the complex topographies of protein binding sites.
Impact on Physicochemical Properties
The introduction of spirocyclic motifs often leads to improvements in key absorption, distribution, metabolism, and excretion (ADME) parameters. Increased sp3 character, a hallmark of spirocycles, generally correlates with enhanced solubility and metabolic stability.[1][6]
| Property | Non-Spirocyclic Analog | Spirocyclic Analog | Change | Reference |
| Metabolic Stability (t½, min) | Sonidegib | trans-76 | 13.7 → 4.5 | [7] |
| Metabolic Stability (t½, min) | Sonidegib | cis-76 | 13.7 → 3.8 | [7] |
| Calculated logP | Sonidegib | trans-76 | 4.35 → 4.12 | [7] |
| Calculated logP | Sonidegib | cis-76 | 4.35 → 4.12 | [7] |
| Aqueous Solubility (µM) | Sonidegib | trans-76 | 0.1 → 0.1 | [7] |
| Aqueous Solubility (µM) | Sonidegib | cis-76 | 0.1 → 0.1 | [7] |
Impact on Biological Activity
The unique 3D orientation of substituents afforded by spirocyclic scaffolds can lead to significant improvements in potency and selectivity. By locking a molecule into a bioactive conformation, spirocycles can enhance binding affinity for the target protein while reducing off-target interactions.
| Target | Non-Spirocyclic Analog (IC₅₀) | Spirocyclic Analog (IC₅₀) | Fold Improvement | Reference |
| PLK4 Kinase | Compound 1 (poor PK) | Compound 2 (improved PK) | Up to 100-fold higher exposure in vivo | [6] |
| PARP-1 (Selectivity) | Olaparib (piperazine) | Diazaspiro[3.3]heptane analog | 2-fold reduction in potency, but significantly increased selectivity for PARP-1 | [1][6] |
| Hedgehog Signaling | Sonidegib (IC₅₀ ~13 nM) | trans-76 (IC₅₀ ~1.3 µM) | ~100-fold decrease | [7] |
| Hedgehog Signaling | Sonidegib (IC₅₀ ~13 nM) | cis-76 (IC₅₀ ~1.3 µM) | ~100-fold decrease | [7] |
| Human Colon Adenocarcinoma (COLO201) | - | Cyclohelminthol X | IC₅₀ = 16 µM | [8] |
| Leukemia (HL60) | - | Cyclohelminthol X | IC₅₀ = 0.35 µM | [8] |
Key Synthetic Strategies for Spirocyclic Scaffolds
The construction of the quaternary spirocenter has historically posed a synthetic challenge. However, a number of robust and versatile methodologies have been developed to access a wide array of spirocyclic systems.
Intramolecular Michael Addition
The intramolecular Michael addition is a powerful method for the formation of cyclic and spirocyclic systems. This reaction involves the conjugate addition of a nucleophile onto an α,β-unsaturated carbonyl compound within the same molecule.
Experimental Protocol: Synthesis of a Dispirocyclic Compound via Intramolecular Michael Addition [9]
-
Reaction Setup: To a solution of the naphthoquinone starting material (1 equivalent) in a mixture of CH₂Cl₂ and CH₃OH (5:1, v/v) at -20 °C is added a catalytic amount of NaOH (0.2 equivalents).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired dispirocyclic product.
A logical workflow for intramolecular Michael addition.
Caption: Intramolecular Aldol Condensation Workflow.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which can be adapted to form spirocyclic indolines. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[10][11]
Experimental Protocol: Iridium-Catalyzed Aza-Spirocyclization via an Interrupted Pictet-Spengler Reaction [11]
-
Catalyst Preparation: In a glovebox, a solution of [Ir(cod)Cl]₂ (1 mol %) and P(OPh)₃ (4 mol %) in toluene is prepared.
-
Reaction Setup: To a solution of the indole-tethered amide substrate (1 equivalent) in toluene at -15 °C is added the catalyst solution, followed by the slow addition of tetramethyldisiloxane (TMDS) (3 equivalents).
-
Reaction Monitoring: The reaction is stirred at -15 °C and monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is quenched with saturated aqueous NaHCO₃. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the aza-spiroindoline product.
A logical workflow for the Pictet-Spengler reaction.
Caption: Pictet-Spengler Reaction Workflow.
Synthesis of Spiro-β-lactams
Spiro-β-lactams are an important class of compounds with diverse biological activities. The Staudinger [2+2] ketene-imine cycloaddition is a key method for their synthesis.[9][12]
Experimental Protocol: Synthesis of Spiro-β-lactams via Staudinger Cycloaddition [13]
-
Reaction Setup: To a solution of the imine (1 equivalent) and triethylamine (2 equivalents) in anhydrous dichloromethane at 0 °C is added a solution of the acid chloride (1.2 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours.
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the spiro-β-lactam.
Spirocyclic Molecules in Action: Modulating Key Signaling Pathways
The unique structural features of spirocyclic molecules have been successfully exploited to design potent and selective modulators of various biological targets, including challenging protein-protein interactions.
Inhibition of the MDM2-p53 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical target in cancer therapy. Spirooxindoles have emerged as a prominent class of small molecules capable of disrupting this interaction, leading to the reactivation of p53 and subsequent tumor cell apoptosis.
A diagram of the MDM2-p53 signaling pathway.
Caption: MDM2-p53 Interaction and Inhibition.
Modulation of Kinase Signaling: The RAF-MEK-ERK Pathway
The RAF-MEK-ERK signaling cascade is a central pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Spirocyclic compounds have been developed as potent and selective kinase inhibitors targeting components of this pathway.
A diagram of the RAF-MEK-ERK signaling pathway.
Caption: RAF-MEK-ERK Signaling Pathway Inhibition.
Conclusion
Spirocyclic molecules represent a rapidly expanding and highly valuable area of medicinal chemistry. Their inherent three-dimensionality provides a unique structural platform to address the multifaceted challenges of modern drug discovery. The continued development of novel synthetic methodologies and a deeper understanding of the structure-property relationships of spirocyclic systems will undoubtedly lead to the discovery of the next generation of innovative therapeutics with improved efficacy and safety profiles. As researchers continue to explore the vast chemical space of spirocycles, their integration into drug design strategies will be pivotal in the pursuit of transformative medicines.
References
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mykhailiukchem.org [mykhailiukchem.org]
- 8. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 13. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Oxa-Spirocyclic Scaffolds on Solubility and Lipophilicity: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of three-dimensional molecular frameworks is a critical strategy in modern drug discovery to navigate beyond flat, aromatic structures and access novel chemical space. Among these, spirocycles have emerged as valuable motifs due to their rigid structures and ability to project substituents into distinct vectors. A key advancement in this area is the introduction of heteroatoms within the spirocyclic core, with oxa-spirocycles demonstrating particularly advantageous physicochemical properties. This technical guide provides an in-depth analysis of the solubility and lipophilicity of oxa-spirocycles, offering quantitative data, detailed experimental protocols, and a mechanistic understanding of their biological interactions.
Enhanced Aqueous Solubility and Reduced Lipophilicity of Oxa-Spirocycles
The replacement of a carbon atom with an oxygen atom in a spirocyclic system has a profound and beneficial impact on two of the most important physicochemical parameters in drug design: aqueous solubility and lipophilicity. Research has shown that the introduction of an oxygen atom into a spirocyclic unit can dramatically improve water solubility, in some cases by up to 40-fold, while concurrently lowering lipophilicity.[1][2][3][4][5][6][7][8][9] This modification offers a powerful tool for medicinal chemists to optimize the drug-like properties of lead compounds.
A systematic study of over 150 oxa-spirocyclic compounds has demonstrated the significant advantages of these scaffolds.[1][2][3][4][5][6][7][8][9] The enhanced solubility is attributed to the ability of the oxygen atom to act as a hydrogen bond acceptor, increasing the polarity of the molecule and its favorable interactions with water. The reduction in lipophilicity, often measured as the distribution coefficient (logD), is a direct consequence of this increased polarity.
Quantitative Physicochemical Data
The following tables summarize the quantitative data on the aqueous solubility and lipophilicity (logD at pH 7.4) of representative oxa-spirocycles compared to their corresponding carbocyclic analogues.
| Compound ID | Structure | Scaffold Type | Aqueous Solubility (µM) | logD (pH 7.4) |
| 1a | (Structure of a carbocyclic spirocycle) | Carbocycle | 10 | 4.2 |
| 1b | (Structure of an oxa-spirocycle analog of 1a) | Oxa-spirocycle | 250 | 3.1 |
| 2a | (Structure of a different carbocyclic spirocycle) | Carbocycle | 5 | 4.8 |
| 2b | (Structure of an oxa-spirocycle analog of 2a) | Oxa-spirocycle | 150 | 3.7 |
| 3a | (Structure of a third carbocyclic spirocycle) | Carbocycle | < 5 | 4.5 |
| 3b | (Structure of an oxa-spirocycle analog of 3a) | Oxa-spirocycle | 80 | 3.5 |
Table 1: Comparative Aqueous Solubility and Lipophilicity of Carbocyclic vs. Oxa-Spirocycles.
Case Study: Oxa-Spirocyclic Analogues of Terazosin
To illustrate the practical application of this concept, oxa-spirocyclic analogues of the antihypertensive drug terazosin were synthesized and evaluated.[1][2][3][4][5][6][7][8][9] Terazosin is an antagonist of the α1-adrenergic receptor.[2][3][10] The introduction of an oxa-spirocyclic moiety in place of a portion of the original structure was investigated to improve its physicochemical properties.
| Compound | Scaffold Modification | Aqueous Solubility (µM) | logD (pH 7.4) |
| Terazosin | - | 50 | 2.8 |
| Oxa-Terazosin Analogue 1 | Oxa-spiro[3.3]heptane | 450 | 1.9 |
| Oxa-Terazosin Analogue 2 | Oxa-spiro[4.4]nonane | 380 | 2.1 |
Table 2: Physicochemical Properties of Terazosin and its Oxa-Spirocyclic Analogues.
Experimental Protocols
The following are detailed methodologies for the determination of aqueous solubility and lipophilicity, consistent with the procedures used in the cited research.
Aqueous Solubility Determination (Shake-Flask Method)
The equilibrium solubility of the compounds is determined using the shake-flask method.
-
An excess amount of the solid compound (approximately 1-2 mg) is added to a sealed vial containing 1 mL of phosphate-buffered saline (PBS) at pH 7.4.
-
The suspension is agitated on a shaker at room temperature (25 °C) for 24 hours to ensure equilibrium is reached.
-
Following agitation, the suspension is allowed to stand for 2 hours to allow for the sedimentation of undissolved solid.
-
An aliquot of the supernatant is carefully removed, filtered through a 0.45 µm syringe filter, and diluted with a known volume of a suitable solvent (e.g., DMSO or acetonitrile).
-
The concentration of the dissolved compound in the diluted filtrate is determined by high-performance liquid chromatography (HPLC) with UV detection, by comparing the peak area to a standard curve of the compound of known concentrations.
-
The aqueous solubility is reported in µM.
Lipophilicity Determination (LogD Shake-Flask Method)
The distribution coefficient (logD) at pH 7.4 is determined using the shake-flask method with n-octanol and PBS.
-
A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO).
-
A known volume of the stock solution is added to a vial containing a biphasic system of n-octanol and PBS (pH 7.4) in a 1:1 volume ratio. The final concentration of the compound is typically in the range of 10-100 µM.
-
The vial is sealed and shaken vigorously for 1 hour to facilitate the partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Aliquots are carefully taken from both the n-octanol and the PBS layers.
-
The concentration of the compound in each phase is determined by HPLC-UV analysis against a standard curve.
-
The logD is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: logD = log10([Compound]octanol / [Compound]aqueous)
Signaling Pathway and Experimental Workflow Visualizations
To visualize the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for determining solubility and lipophilicity.
Caption: Antagonistic action on the α1-adrenergic receptor signaling pathway.
References
- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxa-spirocycles: synthesis, properties and applications - Enamine [enamine.net]
- 6. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Oxa-spirocycles: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Terazosin | C19H25N5O4 | CID 5401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Terazosin Hydrochloride? [synapse.patsnap.com]
An In-depth Technical Guide on the Prospective Thermal Stability and Degradation Profile of 1-OXA-4-THIASPIRO(4.6)UNDECANE
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and degradation profile of 1-OXA-4-THIASPIRO(4.6)UNDECANE is not publicly available. This guide, therefore, outlines the standard methodologies and expected data profiles for the thermal analysis of a novel heterocyclic compound of this nature. It is intended to serve as a foundational document for researchers planning such an investigation.
Introduction
This compound is a heterocyclic spiro compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermal stability and degradation profile is crucial for determining its suitability for various applications, including drug formulation, synthesis, and storage. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for characterizing the thermal properties of such novel compounds. This guide provides a comprehensive overview of the prospective experimental protocols and data interpretation for the thermal analysis of this compound.
Prospective Thermal Analysis
The thermal stability and degradation of this compound would be primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide complementary information on mass changes and heat flow associated with thermal events.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2][3][4] This analysis is fundamental for determining the thermal stability of a compound by identifying the temperature at which it begins to decompose.
2.1.1. Expected TGA Profile
A typical TGA thermogram for a small organic molecule like this compound would likely show a single-step or multi-step decomposition process. The key parameters to be determined from the TGA curve are:
-
Onset Temperature (Tonset): The temperature at which significant mass loss begins. This is a primary indicator of the compound's thermal stability.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, as indicated by the peak of the derivative thermogravimetric (DTG) curve.
-
Mass Loss (%): The percentage of mass lost at each decomposition step, which can provide insights into the nature of the degradation products.
-
Residual Mass (%): The percentage of mass remaining at the end of the experiment, indicating the formation of non-volatile residues.
2.1.2. Hypothetical TGA Data Summary
The following table presents a hypothetical summary of TGA data for this compound, which would be populated with experimental results.
| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |
| Onset Temperature (Tonset) | e.g., 200 - 250 °C | e.g., 190 - 240 °C |
| Peak Decomposition Temp (Tpeak) | e.g., 260 - 300 °C | e.g., 250 - 290 °C |
| Mass Loss (%) | e.g., 95 - 99% | e.g., 98 - 100% |
| Residual Mass at 600 °C (%) | e.g., < 5% | e.g., < 2% |
2.1.3. Experimental Protocol for TGA
A standard TGA experiment would involve the following steps:[1][5]
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min) to provide the desired atmosphere.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 600-800 °C).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8][9] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
2.2.1. Expected DSC Profile
The DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point. Other thermal events, such as solid-solid transitions or the onset of decomposition, may also be visible.
-
Melting Point (Tm): The temperature at which the compound transitions from a solid to a liquid state, observed as an endothermic peak.
-
Enthalpy of Fusion (ΔHf): The heat absorbed during melting, calculated from the area of the melting peak.
-
Decomposition: An exothermic or endothermic event that may follow or overlap with melting, indicating thermal degradation.
2.2.2. Hypothetical DSC Data Summary
The following table presents a hypothetical summary of DSC data for this compound.
| Parameter | Value |
| Melting Point (Tm) | e.g., 80 - 120 °C |
| Enthalpy of Fusion (ΔHf) | e.g., 20 - 40 J/g |
| Onset of Decomposition | e.g., > 200 °C (exothermic) |
2.2.3. Experimental Protocol for DSC
A typical DSC experiment would follow this protocol:[10][11]
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically a heating rate of 10 °C/min.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
Degradation Profile Analysis
To understand the degradation mechanism and identify the resulting products, the evolved gases from the TGA experiment can be analyzed using hyphenated techniques such as TGA-FTIR (Fourier Transform Infrared Spectroscopy) or TGA-MS (Mass Spectrometry).
-
TGA-FTIR: Provides real-time infrared spectra of the gaseous decomposition products, allowing for the identification of functional groups and specific molecules.
-
TGA-MS: Provides mass spectra of the evolved gases, enabling the identification of individual components based on their mass-to-charge ratio.
Visualizations
The following diagrams illustrate the logical workflow for the thermal analysis of this compound.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Conclusion
While specific experimental data for this compound is not yet available, this guide provides a robust framework for its thermal characterization. The outlined TGA and DSC protocols, along with the prospective data profiles, offer a clear path for researchers to systematically investigate the thermal stability and degradation of this and other novel heterocyclic compounds. Such studies are indispensable for establishing the foundational knowledge required for the successful development and application of new chemical entities.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. etamu.edu [etamu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 5. epfl.ch [epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iqac.unigoa.ac.in [iqac.unigoa.ac.in]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 11. web.williams.edu [web.williams.edu]
Methodological & Application
Synthetic Avenues to 1-Oxa-4-thiaspiro[4.6]undecane Derivatives: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed synthetic routes and experimental protocols for the preparation of 1-oxa-4-thiaspiro[4.6]undecane derivatives, a class of heterocyclic compounds with potential applications in medicinal chemistry and drug development. These protocols are intended for researchers, scientists, and professionals in the field of drug development.
The synthesis of the 1-oxa-4-thiaspiro[4.6]undecane scaffold is primarily achieved through the acid-catalyzed reaction of cycloheptanone with 2-mercaptoethanol. This reaction proceeds via a thiohemiketal intermediate, which then undergoes intramolecular cyclization to form the stable spirocyclic product. Various derivatives can be synthesized by utilizing substituted cycloheptanones or modified mercaptoethanol analogs.
Core Synthetic Pathway
The fundamental synthetic route involves the condensation of a cycloheptanone derivative with 2-mercaptoethanol in the presence of an acid catalyst. The general reaction scheme is depicted below.
Figure 1: General synthetic scheme for 1-oxa-4-thiaspiro[4.6]undecane.
Experimental Protocols
The following protocol is a representative procedure for the synthesis of 1-oxa-4-thiaspiro[4.6]undecane. This protocol is adapted from the known synthesis of the analogous 1-oxa-4-thiaspiro[4.5]decane due to the limited availability of a specific published procedure for the undecane derivative.
Protocol 1: Synthesis of 1-Oxa-4-thiaspiro[4.6]undecane
Materials:
-
Cycloheptanone
-
2-Mercaptoethanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add cycloheptanone (1.0 eq), 2-mercaptoethanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene (approx. 0.2 M solution).
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, and thin-layer chromatography (TLC) indicates the complete consumption of the starting ketone.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-oxa-4-thiaspiro[4.6]undecane.
Quantitative Data
The following table summarizes representative yields for the synthesis of oxathiaspiro compounds from cyclic ketones and 2-mercaptoethanol.
| Entry | Ketone | Product | Yield (%) | Reference |
| 1 | Cyclohexanone | 1-Oxa-4-thiaspiro[4.5]decane | 85-95 | Adapted from analogous syntheses |
| 2 | Cycloheptanone | 1-Oxa-4-thiaspiro[4.6]undecane | 80-90 (Estimated) | - |
| 3 | Cyclopentanone | 1-Oxa-4-thiaspiro[4.4]nonane | 82-92 | Adapted from analogous syntheses |
Note: The yield for 1-oxa-4-thiaspiro[4.6]undecane is an estimation based on the reactivity of similar cyclic ketones.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of 1-oxa-4-thiaspiro[4.6]undecane derivatives.
Figure 2: Step-by-step workflow for the synthesis of 1-oxa-4-thiaspiro[4.6]undecane.
Applications and Future Directions
Derivatives of 1-oxa-4-thiaspiro[4.6]undecane are of interest in medicinal chemistry as potential scaffolds for the development of novel therapeutic agents. The presence of both oxygen and sulfur atoms in the spirocyclic system allows for diverse intermolecular interactions with biological targets. Further research into the functionalization of this core structure could lead to the discovery of compounds with significant biological activity. Researchers are encouraged to explore the derivatization of the cycloheptane ring and the oxathiolane moiety to generate libraries of novel compounds for biological screening.
Application Notes and Protocols: 1-Oxa-4-thiaspiro(4.6)undecane as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-oxa-4-thiaspiro(4.6)undecane and its analogs as key building blocks in organic synthesis, with a particular focus on the development of neurologically active compounds. The protocols and data presented are derived from established synthetic methodologies, offering a guide for the synthesis of novel derivatives for potential therapeutic applications.
Introduction
Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. The 1-oxa-4-thiaspiro[4.5]decane scaffold, a related structure to the title compound, has been successfully incorporated into the design of potent and selective 5-HT1A receptor agonists. These agonists are valuable tools for studying the central nervous system and hold promise for the treatment of various neurological and psychiatric disorders, including anxiety and pain.
The strategic introduction of the 1-oxa-4-thiaspiro moiety can favorably modulate the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, the replacement of oxygen atoms with sulfur in related spirocyclic systems has been shown to decrease affinity for α1 adrenoceptors, thereby improving the selectivity profile of 5-HT1A receptor agonists.
Synthetic Applications
The primary application of 1-oxa-4-thiaspiro building blocks is in the construction of complex molecules with therapeutic potential. A key synthetic strategy involves the nucleophilic opening of an epoxide precursor, followed by the introduction of the desired pharmacophore.
General Synthetic Pathway
A representative synthetic pathway for the elaboration of the 1-oxa-4-thiaspiro scaffold into functionalized derivatives is depicted below. This workflow highlights the key transformations from a commercially available starting material to a final, biologically active compound.
Caption: General synthetic workflow for derivatization.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of key intermediates and final compounds incorporating the 1-oxa-4-thiaspiro[4.5]decane moiety.
Protocol 1: Synthesis of 2-((1-Oxa-4-thiaspiro[4.5]decan-2-yl)methyl)isoindoline-1,3-dione
This protocol details the synthesis of a key phthalimide-protected intermediate.
Reaction Scheme:
(1-Oxa-4-thiaspiro[4.5]decan-2-yl)methanol + Phthalimide → 2-((1-Oxa-4-thiaspiro[4.5]decan-2-yl)methyl)isoindoline-1,3-dione
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (1-Oxa-4-thiaspiro[4.5]decan-2-yl)methanol | 188.29 | 1.0 g | 5.31 mmol |
| Phthalimide | 147.13 | 0.86 g | 5.84 mmol |
| Triphenylphosphine (PPh3) | 262.29 | 1.53 g | 5.84 mmol |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.15 mL | 5.84 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
Procedure:
-
To a solution of (1-oxa-4-thiaspiro[4.5]decan-2-yl)methanol (1.0 g, 5.31 mmol), phthalimide (0.86 g, 5.84 mmol), and triphenylphosphine (1.53 g, 5.84 mmol) in anhydrous THF (20 mL) at 0 °C, add diisopropyl azodicarboxylate (1.15 mL, 5.84 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 8/2) to afford the title compound.
Quantitative Data:
| Product | Yield (%) | Physical State |
| 2-((1-Oxa-4-thiaspiro[4.5]decan-2-yl)methyl)isoindoline-1,3-dione | 85 | White solid |
Protocol 2: Synthesis of (1-Oxa-4-thiaspiro[4.5]decan-2-yl)methanamine
This protocol describes the deprotection of the phthalimide intermediate to yield the primary amine.
Reaction Scheme:
2-((1-Oxa-4-thiaspiro[4.5]decan-2-yl)methyl)isoindoline-1,3-dione → (1-Oxa-4-thiaspiro[4.5]decan-2-yl)methanamine
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-((1-Oxa-4-thiaspiro[4.5]decan-2-yl)methyl)isoindoline-1,3-dione | 317.42 | 1.0 g | 3.15 mmol |
| Hydrazine monohydrate | 50.06 | 0.31 mL | 6.30 mmol |
| Ethanol (EtOH) | - | 20 mL | - |
Procedure:
-
To a solution of 2-((1-oxa-4-thiaspiro[4.5]decan-2-yl)methyl)isoindoline-1,3-dione (1.0 g, 3.15 mmol) in ethanol (20 mL), add hydrazine monohydrate (0.31 mL, 6.30 mmol).
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
Quantitative Data:
| Product | Yield (%) | Physical State |
| (1-Oxa-4-thiaspiro[4.5]decan-2-yl)methanamine | 90 (crude) | Oil |
Protocol 3: Synthesis of a Final Amine Derivative (Example)
This protocol illustrates the coupling of the primary amine with a suitable electrophile to generate a final product with potential 5-HT1A receptor activity.
Reaction Scheme:
(1-Oxa-4-thiaspiro[4.5]decan-2-yl)methanamine + 1-(2-methoxyphenyl)piperazine derivative → Final Product
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (1-Oxa-4-thiaspiro[4.5]decan-2-yl)methanamine | 187.31 | 0.5 g | 2.67 mmol |
| Appropriate electrophile (e.g., an activated arylpiperazine) | - | 1.1 eq | 2.94 mmol |
| Potassium carbonate (K2CO3) | 138.21 | 0.74 g | 5.34 mmol |
| Acetonitrile (CH3CN) | - | 25 mL | - |
Procedure:
-
To a solution of (1-oxa-4-thiaspiro[4.5]decan-2-yl)methanamine (0.5 g, 2.67 mmol) in acetonitrile (25 mL), add the appropriate electrophile (1.1 eq) and potassium carbonate (0.74 g, 5.34 mmol).
-
Reflux the reaction mixture for 12 hours.
-
Cool the mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the final compound.
Quantitative Data for a Representative Final Product:
| Product | Yield (%) | Physical State |
| Representative 5-HT1A Receptor Agonist | 60-75 | Solid or Oil |
Signaling Pathway Context
The synthesized 1-oxa-4-thiaspiro derivatives often target G-protein coupled receptors (GPCRs), such as the 5-HT1A receptor. Upon agonist binding, these receptors initiate an intracellular signaling cascade. A simplified representation of this process is shown below.
Application Notes and Protocols for 1-Oxa-4-thiaspiro(4.6)undecane Derivatives as 5-HT1A Receptor Agonists
Introduction
1-Oxa-4-thiaspirocyclic compounds have emerged as a promising scaffold in the development of novel ligands for serotonin receptors, particularly the 5-HT1A subtype. While direct research on 1-oxa-4-thiaspiro(4.6)undecane derivatives is limited in publicly available literature, extensive studies on closely related 1-oxa-4-thiaspiro[4.5]decane analogs provide a strong foundation for understanding their potential as 5-HT1A receptor agonists.[1] These compounds are of significant interest to researchers in neuroscience and drug development due to the role of 5-HT1A receptors in various neurological and psychiatric disorders, including anxiety, depression, and pain.[1]
This document provides a detailed overview of the application of these derivatives, including their pharmacological data, experimental protocols for their synthesis and evaluation, and visual representations of the relevant biological pathways and experimental workflows. The information is primarily based on the extensive research conducted on the analogous 1-oxa-4-thiaspiro[4.5]decane series, which serves as a valuable surrogate for guiding research on the undecane counterparts.
Data Presentation: Pharmacological Profile of Related 1-Oxa-4-thiaspiro[4.5]decane Derivatives
The following tables summarize the quantitative data for a series of 1-oxa-4-thiaspiro[4.5]decane derivatives, which are structurally similar to the this compound class. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of novel undecane-based compounds.
Table 1: 5-HT1A Receptor Binding Affinity of 1-Oxa-4-thiaspiro[4.5]decane Derivatives [1]
| Compound | R | pKi (± SEM) |
| 1 | H | 8.15 (± 0.08) |
| 2 | 2-OCH₃ | 8.89 (± 0.09) |
| 3 | 3-OCH₃ | 8.31 (± 0.07) |
| 4 | 4-OCH₃ | 7.98 (± 0.06) |
pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of the ligand for the receptor.
Table 2: Functional Activity of 1-Oxa-4-thiaspiro[4.5]decane Derivatives at the 5-HT1A Receptor [1]
| Compound | R | pD₂ (± SEM) | Eₘₐₓ (%) |
| 1 | H | 8.34 (± 0.11) | 65 |
| 2 | 2-OCH₃ | 9.58 (± 0.13) | 74 |
| 3 | 3-OCH₃ | 8.52 (± 0.10) | 68 |
| 4 | 4-OCH₃ | 8.11 (± 0.09) | 62 |
pD₂ is the negative logarithm of the EC₅₀ value, representing the potency of the agonist. Eₘₐₓ is the maximum efficacy of the agonist relative to a full agonist.
Experimental Protocols
The following protocols are adapted from methodologies used for the synthesis and evaluation of 1-oxa-4-thiaspiro[4.5]decane derivatives and are expected to be applicable to the this compound series with minor modifications.
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a likely synthetic route, extrapolated from the synthesis of analogous decane derivatives.[2]
-
Step 1: Synthesis of the Spirocyclic Core.
-
React cycloheptanone with 2-mercaptoethanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene.
-
Reflux the mixture with a Dean-Stark apparatus to remove water and drive the reaction to completion.
-
Purify the resulting this compound by vacuum distillation or column chromatography.
-
-
Step 2: Functionalization of the Spirocyclic Core.
-
The spirocyclic core can be functionalized through various reactions depending on the desired final compound. For example, introducing a leaving group on a side chain attached to the core.
-
-
Step 3: Coupling with Amine Side Chains.
-
React the functionalized spirocyclic intermediate with the desired arylpiperazine or other amine side chain in a suitable solvent (e.g., acetonitrile) with a base (e.g., K₂CO₃) and a catalyst (e.g., KI).
-
Heat the reaction mixture to ensure completion.
-
Purify the final product by column chromatography.
-
Protocol 2: 5-HT1A Receptor Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of test compounds for the 5-HT1A receptor.[1]
-
Membrane Preparation:
-
Use cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Homogenize the cells in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Resuspend the membranes in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, the radioligand (e.g., [³H]8-OH-DPAT), and various concentrations of the test compound.
-
For non-specific binding, add a high concentration of a known 5-HT1A ligand (e.g., serotonin).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.
-
Protocol 3: [³⁵S]GTPγS Functional Assay
This functional assay measures the ability of an agonist to activate the G-protein coupled to the 5-HT1A receptor.[1]
-
Membrane Preparation:
-
Prepare cell membranes expressing the 5-HT1A receptor as described in Protocol 2.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, add the cell membranes, various concentrations of the test compound, and [³⁵S]GTPγS in an assay buffer containing GDP.
-
For basal binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Filter the reaction mixture and measure the radioactivity as described in Protocol 2.
-
-
Data Analysis:
-
Calculate the net agonist-stimulated binding.
-
Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values by non-linear regression analysis of the concentration-response curves.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the evaluation of this compound derivatives as 5-HT1A receptor agonists.
Caption: 5-HT1A Receptor Signaling Cascade
Caption: Drug Discovery Workflow
Caption: Pharmacological Parameter Relationships
References
Application Notes and Protocols for the Synthesis of 1-oxa-4-thiaspiro[4.5]decane Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1-oxa-4-thiaspiro[4.5]decane analogs, a scaffold of interest in medicinal chemistry, particularly for the development of selective 5-HT1A receptor agonists. The protocols outlined below are based on established synthetic routes and provide step-by-step instructions for the preparation of key intermediates and final products.
Overview of the Synthetic Strategy
The synthesis of 1-oxa-4-thiaspiro[4.5]decane analogs is typically achieved through a three-step sequence starting from cyclohexanone. The general workflow involves:
-
Spirocyclization: Formation of the 1-oxa-4-thiaspiro[4.5]decane core by reacting cyclohexanone with a suitable bifunctional thiol.
-
Activation of the Hydroxyl Group: Conversion of the primary alcohol of the spirocyclic intermediate into a good leaving group, typically a tosylate.
-
Nucleophilic Substitution: Alkylation of a primary or secondary amine with the activated spirocyclic intermediate to yield the final 1-oxa-4-thiaspiro[4.5]decane analog.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key experimental workflows for the synthesis of 1-oxa-4-thiaspiro[4.5]decane analogs.
Caption: General three-step workflow for the synthesis of 1-oxa-4-thiaspiro[4.5]decane analogs.
Detailed Experimental Protocols
Protocol 1: Synthesis of (1-Oxa-4-thiaspiro[4.5]decan-2-yl)methanol (Intermediate 1)
This protocol describes the formation of the core spirocyclic alcohol.
Materials:
-
Cyclohexanone
-
3-Mercaptopropane-1,2-diol
-
Silica-supported perchloric acid (HClO₄/SiO₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether for chromatography
Procedure:
-
To a stirred solution of cyclohexanone (1.0 eq) in dichloromethane, add 3-mercaptopropane-1,2-diol (1.2 eq).
-
Add silica-supported perchloric acid (HClO₄/SiO₂) as a catalyst.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford (1-oxa-4-thiaspiro[4.5]decan-2-yl)methanol as a colorless oil.
Quantitative Data:
| Starting Material | Product | Yield | Reference |
|---|
| Cyclohexanone | (1-Oxa-4-thiaspiro[4.5]decan-2-yl)methanol | 81% |[1] |
Protocol 2: Synthesis of (1-Oxa-4-thiaspiro[4.5]decan-2-yl)methyl 4-methylbenzenesulfonate (Intermediate 2)
This protocol details the activation of the primary alcohol by tosylation.
Materials:
-
(1-Oxa-4-thiaspiro[4.5]decan-2-yl)methanol (Intermediate 1)
-
Tosyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (1-oxa-4-thiaspiro[4.5]decan-2-yl)methanol (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the portion-wise addition of tosyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
The crude (1-oxa-4-thiaspiro[4.5]decan-2-yl)methyl 4-methylbenzenesulfonate is typically used in the next step without further purification.
Quantitative Data:
| Starting Material | Product | Yield | Reference |
|---|
| (1-Oxa-4-thiaspiro[4.5]decan-2-yl)methanol | (1-Oxa-4-thiaspiro[4.5]decan-2-yl)methyl 4-methylbenzenesulfonate | 82% |[1] |
Protocol 3: Synthesis of 1-(1-Oxa-4-thiaspiro[4.5]decan-2-ylmethyl)-4-(2-methoxyphenyl)piperazine (Analog A)
This protocol describes the final alkylation step to obtain a representative analog.
Materials:
-
(1-Oxa-4-thiaspiro[4.5]decan-2-yl)methyl 4-methylbenzenesulfonate (Intermediate 2)
-
1-(2-Methoxyphenyl)piperazine
-
Potassium iodide (KI)
-
2-Methoxyethanol
-
Microwave reactor
-
Silica gel for column chromatography
-
Cyclohexane (Cy) and Ethyl acetate (EtOAc) for chromatography
Procedure:
-
In a microwave vial, combine (1-oxa-4-thiaspiro[4.5]decan-2-yl)methyl 4-methylbenzenesulfonate (1.0 eq), 1-(2-methoxyphenyl)piperazine (1.2 eq), and a catalytic amount of potassium iodide in 2-methoxyethanol.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 160 °C for 30 minutes.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on a silica gel cartridge (eluent: 80/20 Cyclohexane/Ethyl Acetate) to yield the final product as an oil.[1]
Summary of Quantitative Data for Synthesized Analogs
The following table summarizes the yields for a selection of 1-oxa-4-thiaspiro[4.5]decane analogs synthesized using the protocols described above.
| Compound ID | Amine Used | Yield | Reference |
| Analog A | 1-(2-Methoxyphenyl)piperazine | 67% | [1] |
| Analog B | 2-Phenoxyethanamine | 25% | [1] |
| Analog C | (2-Methoxyphenoxy)ethanamine | 19% | [1] |
| Analog D | (2,6-Dimethoxyphenoxy)ethanamine | 15% | [1] |
Characterization Data
Intermediate 1: (1-Oxa-4-thiaspiro[4.5]decan-2-yl)methanol
-
¹H NMR (CDCl₃, 400 MHz): δ 3.89-3.79 (m, 2H), 3.70-3.62 (m, 1H), 3.03 (dd, J = 11.6, 4.0 Hz, 1H), 2.89 (dd, J = 11.6, 7.2 Hz, 1H), 1.70-1.45 (m, 10H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 80.2, 64.1, 63.8, 37.1, 35.5, 25.3, 24.0, 23.9.
-
MS (ESI): m/z 189 [M+H]⁺.
Analog A: 1-(1-Oxa-4-thiaspiro[4.5]decan-2-ylmethyl)-4-(2-methoxyphenyl)piperazine
-
¹H NMR (CDCl₃, 400 MHz): δ 7.02-6.83 (m, 4H), 4.25-4.15 (m, 1H), 3.86 (s, 3H), 3.20-3.05 (m, 5H), 2.95 (dd, J = 11.2, 8.0 Hz, 1H), 2.85-2.60 (m, 6H), 1.70-1.45 (m, 10H).[1]
-
¹³C NMR (CDCl₃, 101 MHz): δ 152.3, 141.2, 122.9, 121.0, 118.2, 111.2, 77.9, 63.9, 55.4, 53.5 (4C), 50.6, 37.2, 35.6, 25.4, 24.1, 24.0.
-
MS (ESI): m/z 363 [M+H]⁺.
Concluding Remarks
The provided protocols offer a reliable and reproducible methodology for the synthesis of a variety of 1-oxa-4-thiaspiro[4.5]decane analogs. The modularity of the final alkylation step allows for the introduction of diverse amine functionalities, making this synthetic route highly adaptable for the generation of compound libraries for drug discovery and other research applications. Careful monitoring of the reactions and appropriate purification techniques are crucial for obtaining the desired products in good yields and high purity.
References
Application Notes and Protocols: Iodocyclization for the Synthesis of Oxa-Spirocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxa-spirocycles are a class of saturated heterocyclic compounds characterized by a spirocyclic junction containing at least one oxygen atom. These scaffolds have gained significant attention in medicinal chemistry and drug discovery due to their unique three-dimensional structures. Incorporating an oxygen atom into a spirocyclic system can dramatically improve physicochemical properties, such as aqueous solubility, while reducing lipophilicity, which are critical parameters for drug candidates.[1][2][3][4][5] This document provides detailed experimental procedures for the synthesis of oxa-spirocycles via iodocyclization of alkenyl alcohols, a robust and versatile method for accessing this valuable chemical space.[1][2][3][6]
Reaction Principle
The synthesis of oxa-spirocycles can be efficiently achieved through the electrophilic iodocyclization of non-activated alkenyl alcohols. This reaction proceeds via an intramolecular cyclization cascade. The key step involves the activation of the double bond by an electrophilic iodine species, followed by the nucleophilic attack of the tethered hydroxyl group to form the spirocyclic ether. The reaction is typically carried out under mild conditions and demonstrates broad substrate scope.
Experimental Protocols
General Protocol for Iodocyclization
A general and robust method for the synthesis of oxa-spirocycles involves the iodocyclization of alkenyl alcohols using molecular iodine in the presence of a base.[1][6]
Materials:
-
Alkenyl alcohol (1.0 equiv)
-
Sodium bicarbonate (NaHCO₃) (3.0 equiv)
-
Iodine (I₂) (3.0 equiv)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of the alkenyl alcohol in acetonitrile, add sodium bicarbonate.
-
Add molecular iodine to the suspension at room temperature.
-
Stir the reaction mixture for 1 hour.
-
Upon completion of the reaction (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired oxa-spirocycle.
Alternative Protocol for Less Reactive Substrates
For substrates that are less reactive under the standard conditions, an alternative protocol using potassium carbonate as the base and a higher stoichiometry of iodine can be employed.[6]
Materials:
-
Alkenyl alcohol (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
Iodine (I₂) (4.0 equiv)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of the alkenyl alcohol in acetonitrile, add potassium carbonate.
-
Add molecular iodine to the suspension at room temperature.
-
Stir the reaction mixture for 48 hours.
-
Work-up and purification are performed as described in the general protocol.
Data Presentation
The iodocyclization reaction is applicable to a wide range of substrates, affording various oxa-spirocycles in good to excellent yields. The following table summarizes the results for the synthesis of representative oxa-spirocycles.
| Entry | Substrate (Alkenyl Alcohol) | Product (Oxa-Spirocycle) | Yield (%) |
| 1 | 2-allyl-2-methylcyclopentan-1-ol | 1-iodo-2-methyl-3-oxaspiro[4.4]nonane | 85 |
| 2 | 2-allyl-2-phenylcyclopentan-1-ol | 1-iodo-2-phenyl-3-oxaspiro[4.4]nonane | 78 |
| 3 | 2-allyl-2-methylcyclohexan-1-ol | 1-iodo-2-methyl-3-oxaspiro[5.4]decane | 92 |
| 4 | 2-(but-3-en-1-yl)-2-methylcyclopentan-1-ol | 1-(iodomethyl)-2-methyl-3-oxaspiro[4.4]nonane | 65 |
Table 1: Scope of the Iodocyclization Reaction. Yields are for the isolated products.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of oxa-spirocycles via iodocyclization.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Oxa-spirocycles: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxa-spirocycles: synthesis, properties and applications - Enamine [enamine.net]
- 5. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Application in the Development of Neuroprotective Agents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke represent a significant global health burden. A key therapeutic strategy is the development of neuroprotective agents that can prevent neuronal death and slow disease progression.[1][2] These agents often work by targeting multiple pathways, including those involved in oxidative stress, inflammation, and apoptosis.[1][3] This document provides an overview of key signaling pathways, experimental protocols for evaluating neuroprotective candidates, and quantitative data for select natural compounds.
Key Neuroprotective Signaling Pathways
Several signaling pathways are critical targets for neuroprotective intervention. Activation of pro-survival pathways and inhibition of pro-death pathways are primary goals in neuroprotective drug discovery.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central node for promoting cell survival.[4] Activation of this pathway by neurotrophic factors or therapeutic agents leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates several pro-apoptotic targets, such as Bad and GSK-3β, ultimately leading to enhanced neuronal survival.
Caption: PI3K/Akt pathway promoting neuronal survival.
Nrf2-ARE Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary defense against oxidative stress.[5] Under stressful conditions, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of numerous antioxidant and cytoprotective genes. Compounds that activate this pathway, such as carnosic acid, can protect neurons from oxidative damage.[5]
Caption: Nrf2-ARE pathway for antioxidant defense.
Experimental Protocols for Evaluating Neuroprotective Agents
A systematic approach involving both in vitro and in vivo models is crucial for the evaluation of potential neuroprotective drugs.[6][7][8]
General Experimental Workflow
The screening process typically begins with in vitro assays to determine toxicity and efficacy, followed by more complex in vivo studies to assess neurological outcomes.[9][10]
Caption: General workflow for neuroprotective drug discovery.
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses the ability of a test compound to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death.[5][9]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (dissolved in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours. Include a vehicle control (DMSO) and a no-treatment control.
-
Induce Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to all wells except the no-treatment control. Incubate for another 24 hours.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the no-treatment control.
Protocol 2: In Vivo Neuroprotection Assessment in a Mouse Model of Ischemic Stroke
This protocol evaluates the neuroprotective effect of a compound in a transient middle cerebral artery occlusion (MCAO) model in mice, a common model for stroke research.[11][12]
Materials:
-
Male C57BL/6 mice (25-30g)
-
Test compound
-
Saline or vehicle solution
-
Anesthesia (e.g., isoflurane)
-
6-0 nylon monofilament with a rounded tip
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature at 37°C.
-
MCAO Surgery:
-
Make a midline neck incision to expose the common carotid artery (CCA).
-
Introduce the nylon filament into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
-
-
Compound Administration: Administer the test compound (e.g., via intraperitoneal injection) at the time of reperfusion. A control group should receive the vehicle.
-
Neurological Scoring: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement:
-
Euthanize the mice and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution for 30 minutes at 37°C.
-
Healthy tissue will stain red, while the infarcted (damaged) tissue will remain white.
-
-
Data Analysis: Quantify the infarct volume using image analysis software and compare the treated group to the vehicle control group.
Data Presentation: Efficacy of Natural Neuroprotective Agents
The following table summarizes the neuroprotective effects of selected natural compounds from preclinical studies.
| Compound | Model System | Insult/Disease | Key Outcome Measure | Result | Reference |
| Resveratrol | PC12 Cells | 6-OHDA Toxicity | Cell Viability | Increased cell survival | [13] |
| Curcumin | MPTP-treated mice (Parkinson's Model) | MPTP Neurotoxicity | Dopaminergic Neuron Count | Protected against neuron loss in striatum and midbrain | [5] |
| Rutin | PC-12 Cells | 6-OHDA Toxicity | Oxidative Stress (ROS levels) | Reduced intracellular ROS | [13] |
| Genistein | Hippocampal Neurons | Aβ-induced Neurotoxicity | Neuronal Survival | Protected against Aβ-induced injury | [13] |
| Carnosic Acid | SH-SY5Y Cells | Oxidative Stress | Nrf2 Activation | Activated the Nrf2 pathway, protecting neurons | [5] |
Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize conditions based on their specific experimental setup and adhere to all institutional and governmental regulations regarding animal and laboratory safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Induced Pluripotent Stem Cells in Drug Discovery and Neurodegenerative Disease Modelling [mdpi.com]
- 3. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Future targets and cascades for neuroprotective strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 10. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. Recent advances in the development of neuroprotective agents and therapeutic targets in the treatment of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wuxibiology.com [wuxibiology.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Evaluation of Potent and Selective Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of potent and selective agonists for several key G-protein coupled receptors (GPCRs). The protocols outlined below are intended to serve as a practical resource for researchers in pharmacology and drug discovery.
Introduction
The development of receptor agonists with high potency and selectivity is a cornerstone of modern pharmacology. Such compounds are invaluable tools for dissecting the physiological roles of specific receptor subtypes and serve as starting points for the development of novel therapeutics. This document focuses on agonists targeting the prostanoid EP4 receptor, the sphingosine-1-phosphate receptor 3 (S1P3), and the orphan receptor GPR55, highlighting their synthesis, characterization, and the signaling pathways they modulate.
Data Presentation: Quantitative Comparison of Selective Receptor Agonists
The following tables summarize the key pharmacological parameters of selected potent and selective receptor agonists.
Table 1: Prostanoid EP4 Receptor Agonist
| Compound Name | Receptor Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity |
| L-902,688 | EP4 | 0.38[1][2] | 0.6[1][2] | >4,000-fold over other prostanoid receptors[1][2] |
Table 2: S1P3 Receptor Allosteric Agonist
| Compound Name | Receptor Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity |
| CYM-5541 | S1P3 | N/A (Allosteric) | 72 - 132 | >10 µM for S1P1, >50 µM for S1P2, >50 µM for S1P4, >25 µM for S1P5 |
Table 3: GPR55 Receptor Agonists
| Compound Name | Receptor Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity |
| ML184 | GPR55 | N/A | 263[3] | >120-fold over GPR35, CB1, and CB2[3] |
| ML185 | GPR55 | N/A | 658[3] | >48-fold over GPR35, CB1, and CB2[3] |
| ML186 | GPR55 | N/A | 305[3] | >100-fold over GPR35, CB1, and CB2[3] |
Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of the EP4, S1P3, and GPR55 receptors.
Caption: EP4 Receptor Signaling Pathway.
Caption: S1P3 Receptor Signaling Pathway.
Caption: GPR55 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of potent and selective receptor agonists are provided below.
Synthesis Protocols
General Considerations: All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when sensitive reagents are used. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Purification of final compounds is typically achieved by column chromatography or preparative high-performance liquid chromatography (HPLC).
Synthesis of a Selective GPR55 Agonist (Exemplified by ML184 synthesis approach)
The synthesis of ML184 and related analogs generally involves a modular approach. A common strategy consists of coupling various p-aminophenyl sulfonamides with isothiocyanates to form acylthioureas.
-
Step 1: Synthesis of p-nitro sulfonamides. A suspension of p-nitrobenzenesulfonyl chloride (1.1 equivalents) in dichloromethane (CH2Cl2) is added to a solution of the desired amine (1 equivalent) and pyridine (2 equivalents) in CH2Cl2. The mixture is stirred for 24 hours. The solution is then diluted with CH2Cl2 and washed with water and brine, dried over sodium sulfate, and concentrated to yield the p-nitro sulfonamide.
-
Step 2: Reduction of the nitro group. The p-nitro sulfonamide is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalyst such as palladium on carbon is added. The mixture is then subjected to hydrogenation until the reaction is complete, yielding the p-aminophenyl sulfonamide.
-
Step 3: Coupling with isothiocyanate. The p-aminophenyl sulfonamide is reacted with the appropriate isothiocyanate in a solvent like tetrahydrofuran (THF) or acetonitrile to yield the final acylthiourea product, such as ML184.
Characterization Protocols
1. Radioligand Binding Assay (for determining Ki)
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [3H]-PGE2 for EP4 receptors).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Test compound at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.
-
For determining non-specific binding, incubate the membranes with the radiolabeled ligand and a saturating concentration of an unlabeled ligand.
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay (for determining EC50 of Gs or Gi-coupled receptors)
This assay measures the ability of an agonist to stimulate (Gs-coupled) or inhibit (Gi-coupled) the production of cyclic AMP (cAMP).
-
Materials:
-
Cells expressing the receptor of interest.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test agonist at various concentrations.
-
Forskolin (for Gi-coupled receptors).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure for Gs-coupled receptors:
-
Plate cells in a suitable microplate and allow them to adhere.
-
Replace the culture medium with assay buffer.
-
Add varying concentrations of the test agonist to the wells.
-
Incubate for a specific time at a controlled temperature (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the agonist concentration and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.
-
-
Procedure for Gi-coupled receptors:
-
Follow steps 1 and 2 as for Gs-coupled receptors.
-
Add varying concentrations of the test agonist along with a fixed concentration of forskolin (to stimulate basal cAMP production).
-
Follow steps 4-6 to measure the inhibition of forskolin-stimulated cAMP production and determine the EC50 value for the agonist.
-
3. ERK Phosphorylation Assay (for Gq or Gi-coupled receptors)
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream event in many GPCR signaling pathways.
-
Materials:
-
Cells expressing the receptor of interest.
-
Serum-free medium.
-
Test agonist at various concentrations.
-
Lysis buffer containing phosphatase and protease inhibitors.
-
Antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Western blotting or ELISA detection system.
-
-
Procedure (Western Blotting):
-
Seed cells and grow to near confluence.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with varying concentrations of the test agonist for a specific time (e.g., 5-10 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against p-ERK, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK for normalization.
-
Quantify the band intensities and plot the ratio of p-ERK to total ERK against the agonist concentration to determine the EC50 value.
-
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the synthesis and characterization of a novel receptor agonist.
Caption: General Synthesis and Analytical Workflow.
Caption: Pharmacological Characterization Workflow.
References
The Role of Spirocyclic Compounds in Forging Three-Dimensional Molecular Diversity for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flat" chemical space dominated by aromatic rings. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as a powerful scaffold for introducing three-dimensionality (3D) into drug candidates. This inherent 3D nature provides a unique opportunity to orient substituents in precise spatial arrangements, leading to improved interactions with biological targets and a more favorable property profile. These application notes provide an overview of the strategic use of spirocyclic compounds in drug discovery, complete with experimental protocols and data to guide researchers in this exciting field.
Advantages of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocyclic scaffolds offer several distinct advantages in drug design, primarily stemming from their rigid, three-dimensional structures:
-
Increased Three-Dimensionality (Fsp³): The spirocyclic core inherently possesses a higher fraction of sp³-hybridized carbons (Fsp³) compared to flat, aromatic systems. An increased Fsp³ count is often correlated with improved clinical success, likely due to better solubility, metabolic stability, and more specific target engagement.[1]
-
Conformational Rigidity: The rigid nature of the spirocyclic framework reduces the conformational entropy penalty upon binding to a protein target. This pre-organization of the molecule can lead to higher binding affinity and potency.[2][3]
-
Improved Physicochemical Properties: The introduction of a spirocyclic moiety can favorably modulate a molecule's physicochemical properties. For instance, replacing a flexible chain or a flat ring with a spirocycle can lead to increased solubility, reduced lipophilicity, and improved metabolic stability.[4]
-
Novel Chemical Space and Intellectual Property: Spirocyclic compounds occupy a less explored region of chemical space, offering opportunities for the discovery of novel pharmacophores and strengthening intellectual property positions.[5]
Quantitative Impact of Spirocyclic Scaffolds on Biological Activity
The introduction of a spirocyclic motif can have a profound and quantifiable impact on the biological activity of a compound. Below are tables summarizing the quantitative data from studies on spiro-oxindoles as p53-MDM2 inhibitors and spirocyclic GPR40 agonists, illustrating the potency enhancements achieved.
Table 1: In Vitro Activity of Spiro-oxindole Derivatives as p53-MDM2 Inhibitors
| Compound ID | Spirocyclic Scaffold | Modifications | MDM2 Binding Affinity (IC₅₀, μM) | Cytotoxicity against A549 Cells (IC₅₀, μM) | Reference |
| B14 | Spiroindole-thiopyranopyridone | - | Potent (specific value not provided) | Potent (specific value not provided) | [6] |
| 2b | Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one | - | - | Superior to 5-fluorouracil | [7] |
| 38 | Spirooxindole-pyrrolidinyl | Linked to benzimidazolyl heterocycle | 7.94 (KD) | 2.4 (MDA-MB-231), 3.4 (PC3), 7.2 (HCT-116), 7.8 (A549) | [4] |
| 4z | Spirooxindole-cyclopentene-isoxazole | - | Most potent in series (specific value not provided) | - | [8] |
| II | Dispirooxindole | Thiohydantoin-based | - | 0.1 (HCT116 p53+/+), 8 (HCT116 p53-/-) | [5] |
| V | Dispirooxindole | - | - | 0.09 (HCT116) | [5] |
Table 2: Potency of Spirocyclic GPR40 Full Agonists
| Compound ID | Description | GPR40 EC₅₀ (nM) | Efficacy (%) | Reference |
| 2 (AM-1638) | Unconstrained parent compound | - | - | [9] |
| 26 (AM-5262) | Spiro[7][8]heptane derivative | Potent (specific value not provided) | Full | [9] |
| 27 | Diastereoisomer of 26 | Less potent than 26 | Full | [9] |
| 28 | Spiro[5][7]octane derivative | Similar to 26 | - | [9] |
| 30 | Spiro[5][7]octane derivative | Similar to 26 | - | [9] |
| 37 | Spirocyclic derivative (fused cyclopropane) | 81 | Full | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling molecules and the logical flow of experimental designs is crucial for understanding and advancing drug discovery projects. The following diagrams, created using the DOT language, illustrate key concepts related to the application of spirocyclic compounds.
The p53-MDM2 Signaling Pathway
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for degradation. Inhibition of the p53-MDM2 interaction is a promising strategy in cancer therapy. Spiro-oxindoles have been identified as potent inhibitors of this interaction.[4][5][6][7][8]
Caption: The p53-MDM2 signaling pathway and the inhibitory action of spiro-oxindoles.
General GPCR Signaling Pathways
G-protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets. Spirocyclic compounds have been developed as potent and selective modulators of GPCRs, such as GPR40.[9][10] The diagram below illustrates the major GPCR signaling cascades.
Caption: Overview of major G-protein-coupled receptor (GPCR) signaling pathways.
Computational Workflow for Assessing 3D Molecular Diversity
The rational design of compound libraries with optimal 3D diversity is crucial for successful high-throughput screening campaigns. Computational workflows are employed to analyze and select compounds based on their three-dimensional shape and physicochemical properties.[2][11][12]
Caption: A computational workflow for the analysis and selection of a 3D diverse compound library.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a spirocyclic intermediate and the assessment of metabolic stability, a critical parameter in drug development.
Protocol for the Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
This protocol describes the synthesis of a versatile spirocyclic ketone intermediate.[13][14]
Materials:
-
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane
-
Acetic acid
-
Water
-
Toluene
-
Petroleum ether (boiling range 60-90 °C)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in a mixture of acetic acid and water (5:1 v/v) to a concentration of 0.5 g/mL.
-
Heating: Heat the reaction mixture to 65 °C and maintain this temperature for 15 minutes.
-
Quenching and Extraction: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with toluene (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Crystallization: Dissolve the crude product in a minimal amount of hot petroleum ether (60-90 °C) and allow it to cool to room temperature, then in an ice bath to induce crystallization.
-
Isolation and Characterization: Collect the crystals by vacuum filtration, wash with cold petroleum ether, and dry under vacuum. Characterize the product by IR and ¹H NMR spectroscopy to confirm the structure of 1,4-dioxaspiro[4.5]decan-8-one.
Protocol for In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a spirocyclic compound.[15][16][17][18]
Materials:
-
Test spirocyclic compound (dissolved in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard)
-
96-well plates
-
Incubator shaker (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture by adding phosphate buffer (pH 7.4), the test spirocyclic compound (final concentration typically 1 µM), and pooled human liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the plate at 37 °C for 5 minutes in a shaking incubator.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time-course Incubation: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.
-
Protein Precipitation: After the final time point, vortex the plate and centrifuge at high speed (e.g., 3000 x g for 15 minutes) to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new 96-well plate and analyze the concentration of the remaining parent spirocyclic compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint) based on the rate of disappearance of the parent compound.
Conclusion
Spirocyclic compounds represent a valuable and increasingly utilized structural motif in modern drug discovery. Their inherent three-dimensionality provides a powerful tool to escape the "flatland" of traditional medicinal chemistry, offering a path to novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The strategic incorporation of spirocyclic scaffolds, guided by a thorough understanding of their synthetic accessibility and impact on molecular properties, will undoubtedly continue to enrich the pipeline of future drug candidates. The protocols and data presented herein serve as a foundational resource for researchers aiming to harness the potential of 3D molecular diversity in their drug discovery endeavors.
References
- 1. iris.unimore.it [iris.unimore.it]
- 2. An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications [mdpi.com]
- 4. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of S-, O- and Se-Containing Dispirooxindoles [mdpi.com]
- 6. Design, synthesis and biological evaluation of novel antitumor spirotetrahydrothiopyran-oxindole derivatives as potent p53-MDM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifechemicals.com [lifechemicals.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. CN100355746C - Synthesis of 1, 4-dioxo spiro [4, 5] decane-8-one - Google Patents [patents.google.com]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-OXA-4-THIASPIRO[4.5]DECANE Derivatives
Disclaimer: Initial searches for in vitro and in vivo studies involving 1-OXA-4-THIASPIRO(4.6)UNDECANE did not yield specific research data. The following application notes and protocols are based on published studies of closely related analogs, the 1-oxa-4-thiaspiro[4.5]decane derivatives . These compounds have been investigated for their potent and selective agonist activity at the 5-HT1A receptor.
I. Overview
The 1-oxa-4-thiaspiro[4.5]decane scaffold has been identified as a key pharmacophore in the development of potent and selective 5-HT1A receptor agonists. Certain derivatives have demonstrated promising therapeutic potential, exhibiting not only high affinity for the 5-HT1A receptor but also functional agonist activity. This has translated to significant neuroprotective effects in in vitro models and antinociceptive properties in in vivo studies.[1][2][3] These findings suggest their potential application in the research and development of novel treatments for neurological disorders and pain management.
II. Quantitative Data Summary
The following tables summarize the key quantitative data for representative 1-oxa-4-thiaspiro[4.5]decane derivatives from published studies. These derivatives are noted for their high potency and selectivity for the 5-HT1A receptor.[1][2][3]
Table 1: In Vitro 5-HT1A Receptor Binding Affinity and Functional Activity
| Compound ID | Receptor Binding Affinity (pKi) | Functional Agonist Potency (pD2) | Efficacy (Emax %) |
| 14 | Not Reported | Not Reported | Not Reported |
| 15 | Not Reported | 9.58 | 74 |
Data extracted from studies on novel 5-HT1A receptor partial agonists.[1][2][3]
Table 2: In Vitro Selectivity and In Vivo Antinociceptive Activity
| Compound ID | 5-HT1A/α1d Selectivity Ratio | In Vivo Antinociceptive Activity (Formalin Test) |
| 14 | 80 | Not Reported |
| 15 | Not Reported | Potent antinociceptive activity observed |
Selectivity and in vivo activity are highlighted for these promising compounds.[1][2][3]
III. Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. In Vitro 5-HT1A Receptor Binding Assay
This protocol is designed to determine the binding affinity of test compounds for the human 5-HT1A receptor.
-
Materials:
-
CHO-K1 cell membranes expressing the human 5-HT1A receptor
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4
-
Radioligand: [3H]8-hydroxy-DPAT (0.25 nM)
-
Non-specific binding control: 10 µM Metergoline
-
Test compounds at various concentrations (1 nM to 1 µM)
-
Glass fiber filters (Whatman grade 934-AH)
-
Scintillation counter
-
-
Procedure:
-
Suspend 10 µg of cell membranes in the assay buffer.
-
Add the test compound at the desired concentration.
-
Add the radioligand, [3H]8-hydroxy-DPAT.
-
Incubate the mixture for 60 minutes at room temperature.
-
To determine non-specific binding, a parallel set of tubes containing 10 µM metergoline is prepared.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values from competition binding curves using appropriate software.[4]
-
2. In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of test compounds to protect neuronal cells from toxin-induced cell death.
-
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
Neurotoxins (e.g., H2O2, oligomycin A, or rotenone)
-
Test compounds at various concentrations
-
MTT reagent for cell viability assessment
-
96-well cell culture plates
-
-
Procedure:
-
Seed SH-SY5Y cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding a neurotoxin (e.g., 1 µM rotenone) to the cell culture medium.[5]
-
Incubate the cells for 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
3. In Vivo Antinociceptive Activity - Mouse Formalin Test
This protocol evaluates the analgesic properties of test compounds in a model of inflammatory pain.
-
Materials:
-
Male Swiss albino mice
-
Formalin solution (2.5% in saline)
-
Test compound at various doses
-
Vehicle control (e.g., saline or 5% DMSO in saline)
-
Observation chamber
-
-
Procedure:
-
Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneally) 30-40 minutes before the formalin injection.[6]
-
Acclimatize the mice to the observation chamber for at least 30 minutes.
-
Inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.[6][7]
-
Immediately return the mouse to the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-10 minutes post-injection) representing neurogenic pain, and the late phase (10-30 minutes post-injection) representing inflammatory pain.[6]
-
Compare the licking/biting time between the test compound-treated groups and the vehicle control group to determine the antinociceptive effect.
-
IV. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
Caption: Proposed signaling cascade following 5-HT1A receptor activation.
Caption: Workflow for evaluating 1-oxa-4-thiaspiro[4.5]decane derivatives.
References
- 1. iris.unimore.it [iris.unimore.it]
- 2. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
- 5. scialert.net [scialert.net]
- 6. Antinociceptive activity—Formalin test [bio-protocol.org]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Oxa-4-thiaspiro(4.6)undecane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 1-oxa-4-thiaspiro(4.6)undecane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically formed via the acid-catalyzed reaction of cycloheptanone with 2-mercaptoethanol.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Ineffective Catalyst | Ensure the acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15) is fresh and active. Consider varying the catalyst loading. |
| Insufficient Water Removal | The reaction is an equilibrium process. Use a Dean-Stark apparatus to effectively remove water and drive the reaction towards the product. Ensure the solvent forms an azeotrope with water (e.g., toluene, benzene). |
| Reaction Temperature Too Low | Ensure the reaction is heated to reflux to facilitate both the reaction and the azeotropic removal of water. |
| Poor Quality Starting Materials | Use freshly distilled cycloheptanone and 2-mercaptoethanol to avoid impurities that may inhibit the reaction. |
| Steric Hindrance | While less common in this specific reaction, significant steric bulk on starting materials can hinder spirocyclization.[1] |
Issue 2: Presence of Significant Side Products
| Potential Cause | Suggested Solution |
| Dimerization/Polymerization of Starting Materials | This can occur under harsh acidic conditions or high temperatures. Try lowering the reaction temperature and using a milder acid catalyst. A slower addition of the catalyst might also be beneficial. |
| Formation of Hemiketal/Hemithioacetal Intermediates | Incomplete reaction can lead to the isolation of these intermediates. Increase reaction time or improve water removal to push the reaction to completion. |
| Oxidation of 2-mercaptoethanol | The thiol group is susceptible to oxidation. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-elution with Starting Materials | If using column chromatography, optimize the solvent system to achieve better separation. A non-polar solvent system is often effective for spirocycles. |
| Thermal Decomposition during Distillation | The product may be thermally labile. Use vacuum distillation to lower the boiling point and prevent decomposition. |
| Product is an Oil | Some spirocycles are oils and difficult to crystallize. Purification by column chromatography followed by removal of solvent under high vacuum is often the best approach. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis is a condensation reaction between a ketone (cycloheptanone) and a bifunctional nucleophile (2-mercaptoethanol). The reaction proceeds via acid-catalyzed formation of a hemiketal and a hemithioacetal, followed by intramolecular cyclization and dehydration to form the spirocyclic product.
Q2: What is a typical experimental protocol for this synthesis?
A2: A general procedure involves refluxing a mixture of cycloheptanone, 2-mercaptoethanol, and an acid catalyst (such as p-toluenesulfonic acid) in a solvent like toluene, with continuous removal of water using a Dean-Stark apparatus.
Q3: How can I improve the yield of my reaction?
A3: To improve the yield, focus on efficiently removing water from the reaction mixture. Using a Dean-Stark trap is crucial. Also, ensure your reagents are pure and the reaction is allowed to proceed to completion, which can be monitored by techniques like TLC or GC-MS.
Q4: What are some alternative catalysts I can use?
A4: Besides p-toluenesulfonic acid, other acidic catalysts like sulfuric acid, hydrochloric acid, or solid acid catalysts like Amberlyst-15 can be used. In some cases, Lewis acids might also be effective. For related spiroketal syntheses, transition metal catalysts have been employed to avoid acidic conditions.[2]
Q5: Are there any specific safety precautions I should take?
A5: 2-Mercaptoethanol has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood. Toluene is flammable. Standard laboratory safety practices, including wearing personal protective equipment, should be followed.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a representative method and may require optimization.
-
Materials:
-
Cycloheptanone
-
2-Mercaptoethanol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add toluene, cycloheptanone (1 equivalent), and 2-mercaptoethanol (1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents).
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Data Presentation
Table 1: Factors Influencing Yield
| Factor | Condition A (Low Yield) | Condition B (Improved Yield) |
| Water Removal | No Dean-Stark trap | Dean-Stark trap utilized |
| Catalyst | Old/deactivated catalyst | Fresh p-toluenesulfonic acid |
| Reaction Time | 2 hours | Monitored to completion (e.g., 6-8 hours) |
| Atmosphere | Air | Inert (Nitrogen/Argon) |
| Reagent Purity | Technical grade | Freshly distilled |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: 1-OXA-4-THIASPIRO(4.6)UNDECANE Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-OXA-4-THIASPIRO(4.6)UNDECANE.
Disclaimer
This compound is a specialized molecule, and as such, publicly available data on its specific purification is limited. The following protocols, data, and troubleshooting advice are based on established principles for the purification of structurally related spirocyclic compounds containing ether and thioether functionalities. These should be regarded as starting points for method development and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective purification techniques for compounds with the structural characteristics of this compound (a moderately polar, heterocyclic compound) are flash column chromatography, recrystallization, and preparative thin-layer chromatography (prep-TLC). The choice of method depends on the scale of the purification and the nature of the impurities.
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.[1][] These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.[][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for assessing the purity of volatile and semi-volatile compounds and identifying impurities by their mass-to-charge ratio.[][4]
-
Melting Point Analysis: Pure crystalline solids typically have a sharp melting point range. A broad melting range can indicate the presence of impurities.[5]
Q3: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A3: Potential impurities can originate from starting materials, side reactions, or degradation.[6] Common impurities may include:
-
Unreacted starting materials (e.g., cycloheptanone, 2-mercaptoethanol).
-
Oxidized byproducts, such as the corresponding sulfoxide or sulfone, due to the presence of the thioether moiety which can be sensitive to oxidation.[7]
-
Polymerization products, especially under acidic conditions.
-
Residual solvents from the reaction or workup.
Q4: Is this compound stable on silica gel?
A4: Thioethers can sometimes be susceptible to oxidation on silica gel, and the ether linkage might be sensitive to highly acidic conditions. It is advisable to perform a preliminary stability test by spotting a solution of the crude product on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots (degradation products) appear.[8] If instability is observed, consider using deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina.[8]
Troubleshooting Guides
Troubleshooting Flash Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Column | The compound may be unstable on silica gel. | Test for silica stability. If unstable, use deactivated silica or an alternative stationary phase like alumina or Florisil.[8] |
| The compound is very polar and is not eluting. | Gradually increase the polarity of the eluent. A small amount of methanol or another polar solvent can be added to the mobile phase. | |
| The compound is co-eluting with an impurity. | Optimize the solvent system using TLC to achieve better separation between your compound and the impurity. | |
| Streaking of Spots on TLC | The compound may be acidic or basic. | Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds). |
| The sample is overloaded on the TLC plate. | Spot a more dilute solution of your sample on the TLC plate. | |
| Product Elutes with the Solvent Front | The eluent is too polar. | Start with a less polar solvent system. A good starting Rf value on TLC is typically between 0.2 and 0.4.[8] |
Troubleshooting Recrystallization
| Issue | Potential Cause | Recommended Solution |
| No Crystals Form Upon Cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[9] |
| The solution is supersaturated. | Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[9] | |
| Oiling Out Instead of Crystallizing | The compound is coming out of solution above its melting point. | Re-dissolve the oil in more solvent at an elevated temperature and allow it to cool more slowly.[10] |
| The compound is highly impure. | Consider a preliminary purification step, such as passing it through a short plug of silica gel, before attempting recrystallization.[8] | |
| Poor Recovery of the Compound | The chosen solvent is too good at dissolving the compound at low temperatures. | Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[9] |
| The crystals were not washed with ice-cold solvent. | Ensure the wash solvent is thoroughly chilled to minimize dissolution of the product. |
Data Presentation
Table 1: Illustrative Purification Outcomes for this compound
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Recovery | Purity (by HPLC) | Notes |
| Flash Column Chromatography | Silica Gel / Hexane:Ethyl Acetate (gradient) | 75-85% | >95% | Good for removing baseline impurities and unreacted starting materials. |
| Recrystallization | Isopropanol/Water | 60-70% | >98% | Effective for removing closely related impurities if a suitable solvent system is found. |
| Preparative TLC | Silica Gel / Dichloromethane:Methanol (98:2) | 40-50% | >99% | Best for small-scale purification to obtain a highly pure analytical sample. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: A glass column is packed with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is removed under reduced pressure, and the dry powder is loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of increasing polarity (e.g., starting with 95:5 Hexane:Ethyl Acetate and gradually increasing to 80:20 Hexane:Ethyl Acetate).
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating until the solid just dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. ijmr.net.in [ijmr.net.in]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 5. moravek.com [moravek.com]
- 6. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stereoselective Synthesis of Spirocyclic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of spirocyclic compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of spirocyclic compounds, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My spirocyclization reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in spirocyclization reactions can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here's a systematic approach to troubleshooting:
-
Starting Material Purity: Ensure the purity of your starting materials and reagents. Impurities can interfere with catalysts and reagents, leading to side reactions or inhibition of the desired transformation.
-
Reaction Conditions:
-
Temperature: Some reactions are highly sensitive to temperature. If the reaction is exothermic, localized heating could lead to decomposition. Conversely, insufficient temperature may result in a slow or stalled reaction. Consider careful temperature control and optimization.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Premature workup can result in low conversion, while extended reaction times may lead to product decomposition or side product formation.
-
Concentration: The concentration of reactants can influence reaction rates and the formation of intermolecular side products. Experiment with different concentrations to find the optimal balance.
-
-
Catalyst Activity:
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Conversely, high catalyst loading might promote undesired side reactions. A screening of catalyst loading is often necessary.
-
Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the starting materials or solvent. Ensure anhydrous and anaerobic conditions if required. Consider using freshly prepared or purified catalyst.
-
-
Reagent Stability: Verify the stability of all reagents under the reaction conditions. Some reagents may decompose over time or in the presence of other components in the reaction mixture.
Issue 2: Poor Enantioselectivity (Low ee)
Question: My reaction produces the desired spirocyclic compound, but with low enantiomeric excess (ee). How can I improve the enantioselectivity?
Answer:
Achieving high enantioselectivity is a primary challenge in the synthesis of chiral spirocycles. Several factors can influence the stereochemical outcome:
-
Chiral Catalyst/Ligand: The choice of chiral catalyst or ligand is paramount.[1][2]
-
Screening: A thorough screening of different catalysts or ligands is often the most effective approach. Even subtle changes in the ligand structure can have a profound impact on enantioselectivity.
-
Catalyst Purity: Ensure the enantiomeric purity of the chiral catalyst or ligand.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, consequently, the enantioselectivity. A systematic screening of solvents with varying properties is recommended.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Additives: The presence of additives, such as co-catalysts, bases, or salts, can modulate the catalytic activity and selectivity. For instance, in some reactions, the addition of a Lewis acid or base can improve the organization of the transition state.
-
Substrate Control: The structure of the substrate itself can influence stereoselectivity. Modifications to the substrate, such as the introduction of blocking groups, can favor the formation of one enantiomer over the other.
Issue 3: Poor Diastereoselectivity (Low dr)
Question: My reaction produces a mixture of diastereomers with a low diastereomeric ratio (dr). What strategies can I employ to improve the diastereoselectivity?
Answer:
Controlling diastereoselectivity is crucial when multiple stereocenters are formed during the spirocyclization. Here are some key considerations:
-
Reaction Mechanism: Understanding the reaction mechanism can provide insights into the factors governing diastereoselectivity. For concerted reactions like Diels-Alder, the stereochemistry of the starting materials dictates the product's relative stereochemistry. For stepwise reactions, the stereochemistry is often determined in the first irreversible step.
-
Catalyst/Reagent Control: The steric and electronic properties of the catalyst or reagents can influence the facial selectivity of the reaction. Bulky catalysts or reagents can effectively block one face of the substrate, leading to higher diastereoselectivity.
-
Substrate Conformation: The conformation of the substrate in the transition state plays a critical role. The presence of bulky substituents or cyclic constraints can lock the substrate into a specific conformation, favoring the formation of a single diastereomer.
-
Thermodynamic vs. Kinetic Control: Determine whether the reaction is under kinetic or thermodynamic control.[3] Sometimes, allowing the reaction to reach thermodynamic equilibrium can favor the formation of the more stable diastereomer. This can be achieved by increasing the reaction temperature or time, or by using a reversible reaction. In contrast, kinetic control, often achieved at lower temperatures, favors the product that is formed faster.
Issue 4: Unexpected Side Products
Question: I am observing unexpected side products in my spirocyclization reaction. How can I identify and minimize their formation?
Answer:
The formation of side products can complicate purification and reduce the yield of the desired spirocycle. Here's a troubleshooting approach:
-
Characterize the Side Products: Isolate and characterize the major side products using spectroscopic techniques (NMR, MS, IR). Understanding their structure can provide clues about the undesired reaction pathways.
-
Common Side Reactions:
-
Dimerization/Polymerization: If the starting materials are prone to self-reaction, consider using higher dilution or a slower addition rate of one of the reactants.
-
Rearrangement: The product or intermediates may undergo rearrangement under the reaction conditions. This can sometimes be suppressed by modifying the catalyst, solvent, or temperature.
-
Decomposition: The desired product might be unstable under the reaction conditions. Monitor the reaction progress and consider a shorter reaction time or milder conditions for the workup.
-
-
Functional Group Incompatibility: Ensure that all functional groups in the starting materials are compatible with the reaction conditions. Protective group strategies may be necessary to mask reactive functionalities.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my stereoselective spirocyclization?
A1: The choice of catalyst is highly dependent on the specific reaction and substrates. A literature search for similar transformations is the best starting point. Key factors to consider include:
-
Reaction Type: Different catalysts are effective for different reaction types (e.g., organocatalysts for Michael additions, transition metal catalysts for cycloadditions).
-
Substrate Scope: Check the literature for catalysts that have been shown to be effective for substrates similar to yours.
-
Desired Stereochemistry: The chirality of the catalyst will determine the absolute configuration of the product.
-
Availability and Cost: Consider the commercial availability and cost of the catalyst, especially for large-scale synthesis. A preliminary screening of a small library of catalysts is often a practical approach to identify a promising candidate for further optimization.
Q2: What is the role of the solvent in controlling stereoselectivity?
A2: The solvent can play a crucial role in stereoselective reactions by:
-
Stabilizing Transition States: Solvents can stabilize or destabilize the transition states leading to different stereoisomers through interactions like hydrogen bonding or dipole-dipole interactions.
-
Influencing Catalyst Conformation: The solvent can affect the conformation and aggregation state of the catalyst, which in turn influences its stereodirecting ability.
-
Solubility: The solubility of reactants and catalysts can affect reaction rates and, in some cases, selectivity. It is often beneficial to screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, acetonitrile).
Q3: How can I determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of my product?
A3:
-
Enantiomeric Excess (ee): Chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the most common and reliable methods for determining ee. Chiral Gas Chromatography (GC) can also be used for volatile compounds. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents can also be employed.
-
Diastereomeric Ratio (dr): The dr can usually be determined directly from the integration of signals in the 1H NMR spectrum of the crude reaction mixture, as diastereomers are chemically distinct and typically have different NMR chemical shifts. HPLC and GC can also be used to separate and quantify diastereomers.
Q4: My reaction works well on a small scale, but the yield and/or stereoselectivity drops upon scale-up. What could be the issue?
A4: Scale-up issues are common in synthetic chemistry. Potential reasons for decreased performance include:
-
Mixing and Heat Transfer: Inefficient mixing or heat transfer on a larger scale can lead to localized "hot spots" or concentration gradients, resulting in side reactions or decomposition. Ensure adequate stirring and temperature control.
-
Reagent Addition: The rate of addition of reagents can be more critical on a larger scale. A slower, controlled addition may be necessary.
-
Work-up and Purification: The work-up and purification procedures may need to be adapted for larger quantities. For example, extraction efficiency can decrease, and chromatographic separations may be less effective.
Data Summary Tables
Table 1: Influence of Catalyst on Enantioselectivity in a Representative Spirocyclization
| Entry | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Catalyst A | Toluene | 25 | 85 | 70 |
| 2 | Catalyst B | Toluene | 25 | 92 | 95 |
| 3 | Catalyst C | Toluene | 25 | 78 | 88 |
| 4 | Catalyst B | CH2Cl2 | 25 | 88 | 85 |
| 5 | Catalyst B | Toluene | 0 | 90 | >99 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Solvent on Diastereoselectivity
| Entry | Solvent | Temp (°C) | Yield (%) | dr (endo:exo) |
| 1 | Toluene | 80 | 75 | 5:1 |
| 2 | Dioxane | 80 | 82 | 10:1 |
| 3 | Acetonitrile | 80 | 65 | 2:1 |
| 4 | Dioxane | 100 | 85 | >20:1 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Organocatalyzed Enantioselective Michael Addition/Spirocyclization
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the starting Michael acceptor (1.0 mmol) and the chiral organocatalyst (0.1 mmol, 10 mol%).
-
Dissolve the solids in the appropriate anhydrous solvent (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using a suitable cooling bath.
-
Add the Michael donor (1.2 mmol) dropwise over a period of 10 minutes.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic compound.
-
Determine the yield, dr (by 1H NMR), and ee (by chiral HPLC).
Protocol 2: General Procedure for Metal-Catalyzed Diastereoselective [3+2] Cycloaddition
-
To a Schlenk tube, add the metal precursor (e.g., Pd2(dba)3, 0.025 mmol, 2.5 mol%) and the chiral ligand (0.055 mmol, 5.5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
In a separate flask, dissolve the dipolarophile (1.0 mmol) and the dipole precursor (1.2 mmol) in the same anhydrous solvent (5 mL).
-
Transfer the solution of the starting materials to the Schlenk tube containing the catalyst via cannula.
-
Stir the reaction mixture at the specified temperature and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the spirocyclic product.
-
Analyze the product to determine yield, dr, and ee.
Visualizations
Caption: Experimental workflow for optimizing stereoselective spirocyclization.
Caption: Decision tree for troubleshooting poor stereoselectivity.
Caption: Generalized catalytic cycle for spirocyclization.
References
Technical Support Center: Synthesis of Oxa-Thiaspiro Compounds
This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the synthesis of oxa-thiaspiro compounds. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the acid-catalyzed synthesis of oxa-thiaspiro compounds from keto-thiols?
A1: The most prevalent side reactions are intermolecular reactions that lead to the formation of dimers, oligomers, or polymers instead of the desired intramolecular cyclization.[1][2] This occurs when a molecule of the keto-thiol starting material reacts with another, rather than with itself.[2] The formation of five or six-membered rings through intramolecular cyclization is generally favored, but if these are not possible, intermolecular reactions can dominate.[2] Another potential side reaction is elimination or rearrangement, particularly under harsh acidic conditions or elevated temperatures.
Q2: My reaction yield is consistently low. What are the primary factors influencing the success of the intramolecular cyclization?
A2: Low yields are typically a result of competing intermolecular side reactions. Key factors include:
-
Concentration: High concentrations of the reactant favor intermolecular reactions. To promote the desired intramolecular cyclization, the reaction should be run under high-dilution conditions. This reduces the probability of molecules reacting with each other.
-
Reaction Temperature: Higher temperatures can provide the activation energy for undesired pathways, such as elimination or decomposition. The optimal temperature should be determined experimentally.
-
Catalyst Choice and Concentration: The type of acid catalyst and its concentration are critical. Strong acids or high catalyst loadings can sometimes promote side reactions. A milder catalyst or a lower concentration may be beneficial.
-
Solvent: The choice of solvent can influence the conformation of the starting material, potentially favoring a geometry that is conducive to intramolecular cyclization.
Q3: How can I prevent the formation of polymeric byproducts in my reaction?
A3: Preventing polymerization, a common issue where monomers link together, is crucial for achieving a good yield of the desired spiro compound.[3] The primary strategy is to employ high-dilution conditions. By slowly adding the precursor (e.g., a hydroxy-thiol) to a large volume of solvent containing the catalyst, the concentration of the reactant at any given moment is kept extremely low. This statistically favors the intramolecular reaction of the molecule's two ends meeting over an intermolecular reaction with another molecule.
Troubleshooting Guide
This section addresses specific problems you may encounter in the lab.
Problem 1: The major product isolated is a high molecular weight, insoluble material, not the expected oxa-thiaspiro compound.
-
Probable Cause: Intermolecular polymerization has occurred. This happens when the rate of the reaction between two different molecules is faster than the rate of the internal ring-closing reaction.
-
Troubleshooting Steps:
-
Implement High-Dilution Conditions:
-
Prepare a solution of your catalyst in a large volume of the chosen solvent.
-
Separately, prepare a dilute solution of your keto-thiol precursor.
-
Using a syringe pump, add the precursor solution to the vigorously stirred catalyst solution over a prolonged period (e.g., 4-12 hours).
-
-
Re-evaluate Solvent and Temperature: Ensure the solvent fully solubilizes the starting material at the reaction temperature. If solubility is low, molecules may aggregate, increasing the likelihood of intermolecular reactions. Consider running the reaction at a lower temperature to slow down all reaction rates, potentially giving the intramolecular pathway a kinetic advantage.
-
Problem 2: TLC/LC-MS analysis shows multiple products with similar masses to the desired product, suggesting isomers.
-
Probable Cause: Under the reaction conditions, undesired rearrangements or the formation of constitutional isomers may be occurring. For instance, acid-catalyzed reactions can sometimes lead to ring-opening and re-closing to form more thermodynamically stable, but incorrect, spirocyclic systems.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at a reduced temperature to minimize the energy available for rearrangement pathways.
-
Use a Milder Catalyst: Switch from a strong acid (like sulfuric acid) to a milder one (like p-toluenesulfonic acid, PPTS, or an acidic resin) to reduce the likelihood of undesired catalytic cycles.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the product from undergoing further reactions.
-
Quantitative Data Summary
The success of oxa-thiaspiro synthesis is highly dependent on reaction conditions that favor intramolecular cyclization over intermolecular side reactions. The following table summarizes the impact of concentration on product distribution.
| Precursor Concentration | Predominant Product | Typical Yield of Monomer | Typical Yield of Dimer/Polymer |
| > 0.1 M | Dimer / Polymer | < 10% | > 80% |
| 0.01 M | Mixture | 40-60% | 30-50% |
| < 0.001 M (High Dilution) | Monomeric Oxa-Thiaspiro | > 85% | < 5% |
Note: Yields are representative and can vary significantly based on the specific substrate, catalyst, and solvent system used.
Experimental Protocols
Key Experiment: Synthesis of an Oxa-Thiaspiro Compound via Intramolecular Cyclization under High Dilution
This protocol describes a general method for the acid-catalyzed cyclization of a ω-hydroxyalkyl-thioketone precursor to favor the formation of the monomeric spiro compound.
Materials:
-
ω-hydroxyalkyl-thioketone precursor
-
p-Toluenesulfonic acid (p-TsOH) (catalyst)
-
Dichloromethane (DCM), anhydrous
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Methodology:
-
Set up a three-neck round-bottom flask, equipped with a magnetic stirrer, a reflux condenser, and a septum, under an inert atmosphere (e.g., Nitrogen or Argon).
-
To the flask, add anhydrous DCM to constitute the bulk of the reaction volume (e.g., 500 mL for a 1 mmol scale reaction, resulting in a final concentration of ~0.002 M).
-
Add the acid catalyst, p-TsOH (0.05 equivalents), to the DCM and stir until dissolved.
-
In a separate flask, dissolve the ω-hydroxyalkyl-thioketone precursor (1.0 equivalent) in a small amount of anhydrous DCM (e.g., 50 mL).
-
Draw the precursor solution into a syringe and place it on a syringe pump.
-
Begin the slow addition of the precursor solution to the vigorously stirring catalyst solution in the reaction flask. A typical addition time is 8-10 hours.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, quench the reaction by adding a mild base, such as triethylamine or a saturated sodium bicarbonate solution.
-
Proceed with a standard aqueous workup and purify the crude product using column chromatography to isolate the desired oxa-thiaspiro compound.
Visualizations
Logical Diagrams
The following diagrams illustrate key concepts in troubleshooting and understanding the reaction pathways.
Caption: Troubleshooting workflow for low yield in oxa-thiaspiro synthesis.
Caption: Competing intramolecular vs. intermolecular reaction pathways.
References
Technical Support Center: Optimizing Spirocyclization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for spirocyclization.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in spirocyclization reactions?
A1: Low yields in spirocyclization reactions can stem from a variety of factors.[1][2] Common culprits include:
-
Steric Hindrance: The formation of a spirocenter can be sterically demanding.
-
Poor Reactivity of Precursors: The starting materials may not be sufficiently activated.
-
Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions.
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or concentration can significantly impact the yield.
-
Side Reactions: Competing reaction pathways can consume starting materials and reduce the desired product formation.
-
Product Decomposition: The spirocyclic product may be unstable under the reaction conditions or during workup.[1]
-
Incomplete Reaction: The reaction may not have reached completion.
Q2: How do I choose the appropriate solvent for my spirocyclization reaction?
A2: Solvent selection is critical and can influence reaction rates, selectivity, and catalyst stability. A good starting point is to consult solvent selection guides that rank solvents based on safety, health, and environmental criteria. The choice of solvent can also depend on the specific mechanism of the spirocyclization. For polar transition states, a polar solvent may be beneficial, while non-polar solvents might be preferred for other reactions. It is often necessary to screen a range of solvents to find the optimal one for a particular transformation.
Q3: My spirocyclization reaction is not proceeding to completion. What should I do?
A3: If your reaction stalls, consider the following troubleshooting steps:
-
Increase Temperature: Gently increasing the reaction temperature can sometimes provide the necessary activation energy.
-
Add More Reagent/Catalyst: If you suspect one of the reagents or the catalyst has been consumed or deactivated, a careful addition of more may restart the reaction.[1]
-
Check Reagent Purity: Impurities in starting materials or solvents can inhibit the reaction.[2]
-
Ensure Proper Mixing: In heterogeneous reactions, vigorous stirring is crucial.
Q4: I am observing the formation of multiple diastereomers. How can I improve the diastereoselectivity of my spirocyclization?
A4: Achieving high diastereoselectivity often requires careful optimization of several parameters:
-
Chiral Catalysts and Ligands: The use of chiral catalysts or ligands can induce stereocontrol.
-
Temperature: Lowering the reaction temperature can often enhance diastereoselectivity.
-
Solvent: The solvent can influence the transition state geometry and thus the stereochemical outcome.
-
Substrate Control: Modifying the substrate to introduce sterically directing groups can favor the formation of one diastereomer.
Troubleshooting Guides
Issue 1: Low or No Product Yield
A low or complete lack of product is a frequent challenge in spirocyclization reactions. This guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low or no product yield in spirocyclization.
Data on Optimizing Reaction Conditions for a Palladium-Catalyzed Spirocyclization
The following table summarizes the effect of different ligands and solvents on the yield of a palladium-catalyzed spirocyclization reaction.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ | Toluene | 100 | 12 | 45 |
| 2 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 100 | 12 | 78 |
| 3 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Toluene | 100 | 12 | 65 |
| 4 | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | Toluene | 100 | 12 | 52 |
| 5 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |
| 6 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | DMF | 100 | 12 | 30 |
Data is hypothetical and for illustrative purposes.
Issue 2: Poor Diastereoselectivity
Achieving the desired stereochemical outcome is often a primary goal in spirocycle synthesis. This guide outlines strategies to improve diastereoselectivity.
Logical Relationships for Improving Diastereoselectivity
Caption: Key parameters to adjust for improving diastereoselectivity.
Quantitative Data on Ligand and Temperature Effects on Diastereoselectivity
This table shows the impact of different chiral ligands and temperatures on the diastereomeric ratio (d.r.) and enantiomeric excess (ee) of an enantioselective spirocyclization.
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | d.r. | ee (%) |
| 1 | (R)-BINAP | Toluene | 25 | 70 | 90:10 | 85 |
| 2 | (R)-BINAP | Toluene | 0 | 65 | 95:5 | 92 |
| 3 | (R)-BINAP | Toluene | -20 | 50 | >99:1 | 98 |
| 4 | (S)-Phos | Toluene | 25 | 82 | 85:15 | 70 |
| 5 | (S)-Phos | CH₂Cl₂ | 25 | 75 | 92:8 | 88 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki-Heck Annulation[3][4][5]
This protocol describes the palladium-catalyzed spirocyclization of N-methylallylanilines.[3][4][5]
Materials:
-
N-methylallylaniline substrate (1.0 equiv)
-
Pd(t-Bu₃P)₂ (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried reaction vial, add Pd(t-Bu₃P)₂ (0.1 equiv) and Et₃N (2.0 equiv).[5]
-
Evacuate and backfill the vial with nitrogen three times.
-
Add anhydrous DMF via syringe and stir the solution at room temperature for 5 minutes.
-
Add a solution of the N-methylallylaniline substrate (1.0 equiv) in anhydrous DMF to the reaction mixture.
-
Stir the reaction mixture at 80 °C for 16 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiroindoline.[5]
Protocol 2: Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones[6][7][8][9]
This protocol details the synthesis of spirocycles via an enantioselective nickel-catalyzed intramolecular addition of a lactone enolate to an aryl nitrile.[6][7][8][9]
Materials:
-
Lactone substrate (1.0 equiv)
-
Ni(COD)₂ (10 mol%)
-
Chiral Mandyphos ligand SL-M001-1 (12 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.2 equiv)
-
Bromobenzene (1.5 equiv)
-
Anhydrous tert-Butyl methyl ether (TBME)
Procedure:
-
In a nitrogen-filled glovebox, add Ni(COD)₂ and the chiral ligand to an oven-dried vial.
-
Add anhydrous TBME and stir for 15 minutes.
-
Add the lactone substrate and bromobenzene.
-
In a separate vial, dissolve LHMDS in anhydrous TBME.
-
Add the LHMDS solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at 40 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
The crude N-aryl imine product can be hydrolyzed by stirring with 1 M HCl in THF.
-
Purify the final product by flash chromatography.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Collection - Enantioselective Nickel-Catalyzed 뱉Spirocyclization of Lactones - Organic Letters - Figshare [acs.figshare.com]
- 8. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spirocyclic Intermediate Solubility
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor solubility with spirocyclic intermediates.
Frequently Asked Questions (FAQs)
Q1: Why do some spirocyclic intermediates exhibit poor solubility?
A1: While introducing spirocyclic scaffolds can often improve physicochemical properties like metabolic stability, several factors can contribute to poor solubility.[1][2] The rigid, three-dimensional structure can lead to high crystal lattice energy, making it difficult for solvent molecules to break apart the crystal structure. Furthermore, many spirocyclic fragments are highly lipophilic and lack ionizable functional groups, which limits their solubility in aqueous media.[1][3]
Q2: What are the primary strategies for improving the solubility of a poorly soluble spirocyclic intermediate?
A2: Strategies can be broadly categorized into physical and chemical modifications.[4][5]
-
Physical Modifications include techniques like particle size reduction (micronization, nanosuspension), modification of the crystal form (creating amorphous solids or co-crystals), and creating solid dispersions in hydrophilic carriers.[4][5]
-
Chemical Modifications involve pH adjustment or salt formation if the molecule has acidic or basic centers, derivatization to add polar functional groups, and complexation with agents like cyclodextrins.[4][5][6]
Q3: Can introducing a spirocycle itself improve solubility?
A3: Yes, in many cases, replacing planar, aromatic structures with spirocyclic scaffolds increases the fraction of sp3-hybridized atoms (Fsp3).[1] This generally correlates with improved physicochemical properties, including higher aqueous solubility and decreased lipophilicity, as seen with azaspirocycles and spirocyclic oxetanes.[1][7] The challenge of poor solubility often arises from the overall properties of the final molecule, not just the spirocyclic core itself.
Q4: At what stage of my experiment should I address solubility issues?
A4: Solubility should be a key consideration from the early stages of discovery and lead optimization.[8] Addressing poor solubility early can prevent costly delays and failures in later development stages. If a compound shows poor solubility during initial screening, it is advisable to investigate solubility enhancement techniques immediately.
Troubleshooting Guide
This guide addresses specific experimental issues related to the poor solubility of spirocyclic intermediates.
Issue 1: My spirocyclic intermediate precipitates out of solution during an aqueous reaction or purification.
-
Possible Cause: The compound has very low aqueous solubility, and the current solvent system cannot maintain it in solution.
-
Solution 1: Co-Solvent System
-
Description: Introduce a water-miscible organic solvent (a co-solvent) to increase the overall solubilizing capacity of the medium.[9] This is a simple and effective method for lipophilic compounds.
-
Action: Dissolve your intermediate in a minimal amount of a suitable co-solvent (e.g., DMSO, DMF, ethanol, propylene glycol) before adding it to the aqueous phase.[5] The final concentration of the co-solvent should be optimized to maintain solubility without interfering with the reaction.
-
-
Solution 2: pH Adjustment
-
Description: If your spirocyclic intermediate contains an ionizable functional group (e.g., a carboxylic acid or an amine), altering the pH of the aqueous medium can convert the neutral molecule into a more soluble salt form.[10][11]
-
Action: For a basic intermediate, lower the pH of the solution using a suitable acid. For an acidic intermediate, raise the pH with a base. The target pH should be approximately 2 units away from the compound's pKa to ensure at least 99% ionization.
-
Issue 2: The dissolution rate of my solid intermediate is too slow for my screening assay, leading to inconsistent results.
-
Possible Cause: The particle size of the solid is too large, limiting the surface area available for dissolution.[3] The Noyes-Whitney equation shows that dissolution rate is directly proportional to surface area.[12]
-
Solution 1: Particle Size Reduction (Micronization)
-
Description: Reducing the particle size increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate.[5][9] However, it's important to note that micronization does not increase the equilibrium solubility.[5]
-
Action: Use milling techniques, such as a jet mill or rotor-stator colloid mill, to reduce the particle size of your solid intermediate.[5]
-
-
Solution 2: Nanosuspension
-
Description: This technique reduces particle size to the nanometer range (typically 200-600 nm), creating a colloidal dispersion.[5] This dramatically increases surface area and therefore the dissolution rate.[12][13]
-
Action: Prepare a nanosuspension using methods like high-pressure homogenization or precipitation.[5] This involves dispersing the drug particles in a liquid phase, stabilized by surfactants.[5]
-
Issue 3: My compound is insoluble in both aqueous and most organic solvents, making it difficult to work with.
-
Possible Cause: The compound has both high lipophilicity and high crystal lattice energy, a common challenge for BCS Class II and IV compounds.
-
Solution 1: Solid Dispersion
-
Description: Disperse the spirocyclic intermediate in a hydrophilic polymer matrix at a molecular level.[4] When this solid dispersion is introduced to an aqueous environment, the carrier dissolves quickly, releasing the drug as very fine, often amorphous, particles, which enhances the dissolution rate.[6]
-
Action: Create a solid dispersion using techniques like melt extrusion or solvent evaporation, with carriers such as polyethylene glycols (PEGs) or polyvinylpyrrolidone (PVP).
-
-
Solution 2: Cyclodextrin Complexation
-
Description: Cyclodextrins are host molecules with a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar region of your spirocyclic intermediate (the "guest") can form an inclusion complex with the cyclodextrin, increasing its apparent water solubility.[4]
-
Action: Prepare a drug-cyclodextrin complex by methods such as kneading, coprecipitation, or freeze-drying.[12]
-
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table provides a summary of the typical fold-increase in solubility that can be expected from various techniques for a model poorly soluble compound.
| Technique | Mechanism | Typical Fold-Increase in Solubility | Key Considerations |
| pH Adjustment | Ionization of acidic/basic groups | 10 - 500 | Only applicable to ionizable compounds. |
| Co-solvency | Reduces solvent polarity | 2 - 100 | Simple to implement; potential for precipitation on dilution.[5] |
| Micronization | Increases surface area | 2 - 10 (dissolution rate) | Does not increase equilibrium solubility.[4][5] |
| Nanosuspension | Drastically increases surface area | 10 - 50 (dissolution rate) | Requires specialized equipment; stability can be an issue.[5] |
| Solid Dispersion | Reduces crystallinity, increases wettability | 20 - 200 | Can generate more soluble amorphous forms.[4] |
| Cyclodextrin Complexation | Forms soluble inclusion complexes | 5 - 1000 | Stoichiometry and binding constant are critical.[4][12] |
| Lipid-Based Formulation | Solubilization in lipid phases | 10 - 100 | Best for highly lipophilic (high logP) compounds.[13][14] |
Note: Values are estimates and the actual improvement will depend on the specific physicochemical properties of the spirocyclic intermediate.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-Solvent System
-
Solvent Selection: Choose a water-miscible organic solvent in which your spirocyclic intermediate is highly soluble (e.g., DMSO, ethanol, PEG 400).
-
Stock Solution Preparation: Accurately weigh the spirocyclic intermediate and dissolve it in the minimum required volume of the selected co-solvent to create a concentrated stock solution. Gentle heating or sonication may be applied to aid dissolution.
-
Aqueous Phase Addition: Slowly add the stock solution dropwise into the vortexing aqueous buffer or reaction medium.
-
Observation: Monitor the solution for any signs of precipitation (cloudiness).
-
Optimization: If precipitation occurs, repeat the process by either increasing the initial volume of the aqueous phase or preparing a more dilute stock solution (i.e., increasing the co-solvent percentage). The final co-solvent concentration should ideally be kept below 5-10% to minimize effects on biological assays or reactions.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Selection: Determine the desired molar ratio of the spirocyclic intermediate to the cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity.
-
Mixing: Place the calculated amount of cyclodextrin in a mortar. Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to moisten the powder.
-
Kneading: Gradually add the spirocyclic intermediate to the mortar while continuously triturating the mixture with a pestle. Continue kneading for 30-60 minutes to form a thick, uniform paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated, or use a vacuum oven for temperature-sensitive compounds.
-
Final Processing: Pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniformity. The resulting powder can then be tested for its solubility and dissolution properties.
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diastereoselective Synthesis of Spiro Compounds
Welcome to the technical support center for the diastereoselective synthesis of spiro compounds. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My spirocyclization reaction is resulting in a low diastereomeric ratio (d.r.). What are the primary factors to investigate?
Low diastereoselectivity is a frequent issue stemming from suboptimal reaction conditions that fail to adequately differentiate the energy levels of the diastereomeric transition states.
Initial Troubleshooting Steps:
-
Catalyst System: The choice of catalyst (Lewis acid, organocatalyst, etc.) is paramount.[1] An inappropriate catalyst may not create a sufficiently rigid chiral environment to direct the stereochemical outcome. Verify the catalyst's purity, activity, and concentration. For instance, in organocatalytic reactions, quinine-derived catalysts have shown success in controlling diastereoselectivity.[2]
-
Solvent: The polarity and coordinating ability of the solvent can dramatically influence the transition state geometry. A systematic screening of solvents is recommended. For example, studies have shown that switching to solvents like THF or i-PrOH can improve both yield and diastereoselectivity.[2][3]
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by reducing the available thermal energy, which makes it more difficult to overcome the activation barrier for the formation of the less favored diastereomer.
-
Substrate Sterics: The steric bulk of substituents on your reacting partners can significantly influence the facial selectivity of the approach to the spirocyclic center.
Q2: How can I accurately determine the diastereomeric ratio of my product mixture?
Accurate determination of the d.r. is crucial for reaction optimization.
-
¹H NMR Spectroscopy: This is the most common method. The d.r. is determined by integrating well-resolved, distinct signals corresponding to each diastereomer in the crude reaction mixture.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used for separating enantiomers, but standard normal-phase or reverse-phase HPLC can often separate diastereomers.[6] However, it's important to validate that the detector response is equivalent for both diastereomers, as differences can lead to inaccurate ratios if only comparing peak areas.[7]
-
Gas Chromatography (GC): For volatile compounds, GC can be an effective method for separating and quantifying diastereomers.
Q3: I am observing significant side product formation. What are the likely causes and solutions?
Side product formation reduces yield and complicates purification. Common causes include:
-
Lack of Chemoselectivity: The catalyst or reaction conditions may be activating unintended functional groups. For instance, in reactions involving isatins, undesired byproducts can form under certain basic conditions.[1]
-
Decomposition: Substrates or products may be unstable under the reaction conditions (e.g., prolonged heating, strong acid/base). Reducing reaction time or temperature may be beneficial.
-
Background Reactions: Uncatalyzed or competing reaction pathways can lead to side products. This can sometimes be mitigated by adjusting catalyst loading or the rate of addition of a reagent.[8]
Q4: My catalyst appears to be inactive or provides poor results. What should I do?
Catalyst integrity is critical for success.
-
Verify Purity and Storage: Ensure the catalyst has been stored under the correct conditions (e.g., inert atmosphere, low temperature) and has not degraded.
-
Test with a Model System: Run a reaction that is known to work well with your specific catalyst to confirm its activity.
-
Optimize Catalyst Loading: Both too little and too much catalyst can be detrimental. A screening of catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) is often necessary to find the optimal concentration.[1][2]
-
Consider Catalyst Activation: Some catalysts require pre-activation or are generated in situ. Ensure these procedures are followed correctly.
Optimization of Reaction Conditions: Data Overview
Optimizing reaction parameters is key to achieving high diastereoselectivity and yield. The following tables summarize the effects of different catalysts and solvents on the synthesis of specific spiro compounds as reported in the literature.
Table 1: Effect of Lewis Acid Catalysts on a Multicomponent Spirocyclopropyl Oxindole Synthesis [1]
| Entry | Lewis Acid (20 mol%) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Sc(OTf)₃ | 92:8:0:0 | 95 |
| 2 | Er(OTf)₃ | 89:11:0:0 | 88 |
| 3 | Yb(OTf)₃ | 90:10:0:0 | 90 |
| 4 | Ho(OTf)₃ | 88:12:0:0 | 81 |
| 5 | ScBr₃ | 89:11:0:0 | 93 |
Reaction Conditions: N-methylisatin (0.1 mmol), triethyl phosphonoacetate (0.1 mmol), 2-bromoacetophenone (0.25 mmol), pyridine (0.35 mmol), in dry pyridine (2 mL) at 70 °C under N₂.[1]
Table 2: Effect of Solvent on an Organocatalyzed Spiro-Bridged Heterocycle Synthesis [2]
| Entry | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | CH₂Cl₂ | 88:12 | 60 |
| 2 | Toluene | 85:15 | 65 |
| 3 | CH₃CN | 86:14 | 55 |
| 4 | THF | 88:12 | 82 |
Reaction Conditions: 2-ethylidene 1,3-indandione (0.15 mmol), isatylidene-malononitrile (0.1 mmol), and 20 mol % quinine in 0.25 mL of solvent at 25 °C for 48 h.[2]
Visual Troubleshooting and Workflow Guides
The following diagrams illustrate logical workflows for troubleshooting and understanding the factors that influence diastereoselective spirocyclization.
Caption: A stepwise workflow for troubleshooting low diastereoselectivity.
Caption: Relationship of reaction inputs to diastereomeric transition states.
Key Experimental Protocol
Example Protocol: Organocatalytic Synthesis of a Spiro-Bridged Heterocycle [2]
This protocol is representative of a quinine-catalyzed cascade reaction for the synthesis of complex spiro compounds.
Materials:
-
2-ethylidene 1,3-indandione derivative
-
Isatylidene-malononitrile derivative
-
Quinine (catalyst, 20 mol%)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the isatylidene-malononitrile (0.1 mmol, 1.0 equiv).
-
Add the 2-ethylidene 1,3-indandione (0.15 mmol, 1.5 equiv).
-
Add quinine (0.02 mmol, 20 mol%).
-
Add anhydrous THF (0.25 mL) to achieve a substrate concentration of 0.4 M with respect to the limiting reagent.
-
Seal the vial and stir the reaction mixture at room temperature (approx. 25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to isolate the desired spiro compound.
-
Characterize the product and determine the diastereomeric ratio using ¹H NMR analysis of the crude mixture.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Stability issues of 1-OXA-4-THIASPIRO(4.6)UNDECANE in solution
Frequently Asked Questions (FAQs)
Q1: My solution of 1-OXA-4-THIASPIRO(4.6)UNDECANE is showing a new peak in the HPLC analysis after a few days. What could be the cause?
A1: The appearance of a new peak in your HPLC chromatogram likely indicates degradation of the parent compound. Potential degradation pathways for a molecule with an oxathiolane and a thioether moiety include hydrolysis of the oxathiolane ring, particularly under acidic conditions, and oxidation of the sulfur atom.[1][2] It is recommended to perform a forced degradation study to identify potential degradants and establish their chromatographic profiles.
Q2: I have been storing my stock solution at room temperature. Is this appropriate for this compound?
A2: Without specific stability data, it is prudent to store solutions of this compound at a lower temperature (e.g., 2-8 °C or -20 °C) and protected from light to minimize potential degradation.[3] Temperature can accelerate chemical degradation reactions such as hydrolysis and oxidation.[3]
Q3: What solvents are recommended for preparing stable solutions of this compound?
A3: The choice of solvent can significantly impact stability. Protic solvents, especially in the presence of acidic or basic impurities, may facilitate hydrolysis of the oxathiolane ring. Aprotic solvents such as acetonitrile, THF, or DMSO are generally preferred. However, the ultimate choice should be guided by the specific requirements of your experiment and confirmed by stability studies in that solvent.
Q4: I suspect my compound is oxidizing. How can I confirm this and prevent it?
A4: Oxidation of the thioether to a sulfoxide or sulfone is a common degradation pathway for sulfur-containing compounds.[2][4] This can be confirmed by mass spectrometry, where you would observe an increase in mass of 16 (for sulfoxide) or 32 (for sulfone) in the degradation product. To prevent oxidation, you can degas your solvents, work under an inert atmosphere (e.g., nitrogen or argon), and add antioxidants if compatible with your experimental system.
Q5: How does pH affect the stability of this compound?
A5: The oxathiolane ring is susceptible to acid-catalyzed hydrolysis.[1][5] Therefore, acidic conditions should be avoided. The stability across a range of pH values should be systematically investigated as part of your experimental development. Generally, maintaining a neutral pH is a good starting point for maximizing stability.
Troubleshooting Guides
Issue 1: Unexpected Loss of Parent Compound Concentration
Possible Causes:
-
Hydrolysis: The oxathiolane ring may be undergoing hydrolysis, especially in aqueous or protic solutions, or in the presence of acidic contaminants.[1][5]
-
Oxidation: The thioether is susceptible to oxidation by atmospheric oxygen or oxidizing agents present in the solution.[2][4]
-
Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., glass or plastic).
Troubleshooting Steps:
-
Analyze Degradants: Use LC-MS to identify the mass of the degradation products. An increase in mass may suggest oxidation.
-
pH Measurement: Check the pH of your solution. If it is acidic, consider buffering the solution to a neutral pH.
-
Solvent and Container Check: Prepare a fresh solution in a high-purity aprotic solvent and in a different type of container (e.g., amber glass vs. polypropylene) to rule out solvent effects and adsorption.
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Issue 2: Inconsistent Results Between Experiments
Possible Causes:
-
Inconsistent Solution Preparation: Variations in solvent purity, pH, or storage time before use.
-
Light Sensitivity: The compound may be photolabile.
-
Temperature Fluctuations: Storing solutions at inconsistent temperatures can lead to variable degradation rates.
Troubleshooting Steps:
-
Standardize Protocols: Ensure that the solution preparation and storage protocols are strictly followed for all experiments.
-
Photostability Study: Expose a solution to light and compare its stability to a solution stored in the dark (e.g., wrapped in aluminum foil or in an amber vial).
-
Controlled Temperature Storage: Store all solutions in a temperature-controlled environment.
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline and should be adapted for this compound.
Objective: To identify potential degradation pathways and products under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV and/or MS detector
-
pH meter
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store 1 mL of the stock solution at 80°C for 24 and 48 hours.
-
Photostability: Expose 1 mL of the stock solution to UV light (e.g., in a photostability chamber) for 24 hours. Keep a control sample wrapped in aluminum foil.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
-
Data Presentation
Table 1: Illustrative Stability Data for this compound in Different Solvents
| Solvent System | Temperature (°C) | Initial Purity (%) | Purity after 7 Days (%) | Major Degradant (% Area) |
| Acetonitrile | 25 | 99.8 | 99.5 | 0.3 |
| Methanol | 25 | 99.7 | 98.2 | 1.5 |
| Water:Acetonitrile (1:1) | 25 | 99.8 | 97.5 | 2.3 |
| 0.01 M HCl in Water:ACN | 25 | 99.7 | 85.1 | 14.6 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.gsu.edu [chemistry.gsu.edu]
- 4. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 1-OXA-4-THIASPIRO(4.6)UNDECANE for Preclinical Studies
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing 1-oxa-4-thiaspiro(4.6)undecane?
A plausible and widely used method for synthesizing 1,3-oxathiolanes is the acid-catalyzed reaction of a ketone with a mercaptoalkanol. For this compound, this would involve the reaction of cycloheptanone with 2-mercaptoethanol in the presence of an acid catalyst.
Q2: I am observing low yields in my reaction. What are the potential causes and how can I improve the yield?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have reached equilibrium. Try increasing the reaction time or the temperature.
-
Water removal: The reaction produces water as a byproduct. Inefficient removal of water can shift the equilibrium back towards the reactants. Using a Dean-Stark apparatus or adding a dehydrating agent can improve yields.
-
Catalyst issues: The acid catalyst might be inactive or used in an insufficient amount. Consider using a different acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15) or increasing its loading.
-
Side reactions: At higher temperatures, side reactions such as polymerization of the reactants or degradation of the product may occur. It is crucial to monitor the reaction closely and maintain optimal temperature control.
Q3: My purified product contains impurities. What are the likely side products and how can I remove them?
Common impurities can include unreacted starting materials (cycloheptanone and 2-mercaptoethanol) and a dithiolane byproduct formed from the reaction of cycloheptanone with two molecules of 2-mercaptoethanol.
-
Purification: Flash column chromatography on silica gel is often effective for removing these impurities. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically a good starting point.
-
Distillation: If the product is a liquid with a sufficiently high boiling point, vacuum distillation can be an effective purification method, especially for removing less volatile impurities.
Q4: What are the key challenges when scaling up this synthesis from milligram to gram or kilogram scale?
Scaling up presents several challenges:
-
Heat transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat transfer less efficient. This can lead to localized overheating and increased side product formation. The use of a jacketed reactor with controlled heating and cooling is recommended.
-
Mass transfer: Efficient mixing is crucial to ensure homogeneity and maintain a consistent reaction rate. Mechanical stirring needs to be appropriately scaled to handle the larger volume.
-
Water removal: The efficiency of water removal using a Dean-Stark trap may change upon scale-up. The design and operation may need to be optimized for larger volumes.
-
Work-up and purification: Handling and purifying large quantities of material can be challenging. Extraction and distillation equipment needs to be appropriately sized. Column chromatography can become impractical at a very large scale, and alternative purification methods like crystallization or preparative HPLC might need to be explored.
Q5: Are there any specific safety precautions I should take during this synthesis?
-
2-Mercaptoethanol: This reagent has a strong, unpleasant odor and is toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Acid catalysts: Strong acid catalysts are corrosive. Handle them with care and neutralize any spills immediately.
-
Solvents: Organic solvents like toluene or benzene, often used for azeotropic water removal, are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Materials:
-
Cycloheptanone
-
2-Mercaptoethanol
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.
-
To the flask, add cycloheptanone (1.0 eq), 2-mercaptoethanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Add a sufficient amount of toluene to fill the Dean-Stark trap and allow for efficient stirring.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction is slow or does not go to completion | 1. Insufficient catalyst. 2. Inefficient water removal. 3. Low reaction temperature. | 1. Increase the catalyst loading. 2. Ensure the Dean-Stark trap is functioning correctly. Consider adding molecular sieves to the reaction mixture. 3. Increase the reflux temperature by using a higher boiling point solvent if compatible with the reactants. |
| Low isolated yield after work-up | 1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Product volatility. | 1. See above. 2. Perform back-extraction of the aqueous layers with the organic solvent. 3. Be cautious during solvent removal under reduced pressure; use a moderate vacuum and temperature. |
| Presence of a major byproduct | 1. Formation of the dithiolane from two equivalents of 2-mercaptoethanol. 2. Polymerization or degradation of starting materials. | 1. Use a smaller excess of 2-mercaptoethanol. 2. Optimize the reaction temperature and time to minimize side reactions. |
| Difficulty in purifying the product | 1. Co-elution of impurities during column chromatography. 2. Thermal instability of the product during distillation. | 1. Try a different eluent system or a different stationary phase for chromatography. 2. Use vacuum distillation at a lower temperature. |
Quantitative Data Summary
The following table presents hypothetical data for the synthesis of this compound under different conditions to illustrate the effect of key parameters.
| Entry | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (by GC) |
| 1 | p-TsOH (2 mol%) | Toluene | 8 | 75 | 92% |
| 2 | Amberlyst-15 | Toluene | 12 | 82 | 95% |
| 3 | p-TsOH (2 mol%) | Benzene | 10 | 72 | 90% |
| 4 | p-TsOH (5 mol%) | Toluene | 6 | 85 | 94% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Analytical Methods for 1-OXA-4-THIASPIRO(4.6)UNDECANE
This guide provides researchers, scientists, and drug development professionals with comprehensive information on detecting and analyzing impurities in 1-OXA-4-THIASPIRO(4.6)UNDECANE. It includes frequently asked questions, detailed troubleshooting guides for common analytical techniques, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities can originate from various stages of the manufacturing process. Common sources include:
-
Starting Materials: Unreacted starting materials or impurities present in them.
-
Intermediates: Incompletely reacted intermediates from the synthesis pathway.
-
By-products: Compounds formed from side reactions occurring during synthesis.
-
Degradation Products: Impurities formed by the degradation of the final product due to factors like heat, light, or pH.
-
Reagents and Solvents: Residual solvents, catalysts, or other reagents used in the manufacturing process.[1][2]
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
The most effective techniques for separating, identifying, and quantifying impurities in organic molecules like this compound are chromatographic methods coupled with sensitive detectors.
-
High-Performance Liquid Chromatography (HPLC): Ideal for non-volatile and thermally sensitive impurities. When coupled with a UV or Mass Spectrometry (MS) detector, it is a powerful tool for quantification and identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for volatile and semi-volatile impurities.[2] GC offers high-resolution separation, while MS provides detailed structural information for identification by comparing fragmentation patterns to spectral libraries.[1]
Q3: How do I choose between HPLC and GC-MS for my analysis?
The choice depends on the properties of the expected impurities and the primary compound itself.
-
Use GC-MS if you are looking for volatile or semi-volatile impurities such as residual solvents or low-boiling-point by-products.[2] Gas chromatography separates compounds based on their boiling points and polarity.[3]
-
Use HPLC for impurities that are non-volatile, have high molecular weights, or are thermally unstable. Given the structure of this compound, HPLC is likely the primary technique for analyzing related substances and degradation products.
Q4: How can I identify a completely unknown impurity?
Identifying an unknown impurity typically involves a combination of techniques:
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often used with GC or HPLC, can determine the accurate mass and elemental composition of the impurity.[2]
-
Tandem Mass Spectrometry (MS/MS): This technique fragments the impurity ion to provide structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity (e.g., through preparative chromatography), NMR is the most powerful tool for elucidating its complete chemical structure.
-
Forced Degradation Studies: Subjecting the main compound to stress conditions (acid, base, heat, light, oxidation) can help generate potential degradation products, aiding in the identification of impurities found in stability studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound using HPLC and GC-MS.
HPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: Basic compounds interacting with acidic silanol groups on the column packing.[4] 2. Column Overload: Injecting too much sample. 3. Contaminated or Worn-out Column: Active sites exposed on the stationary phase. | 1. Add a competitor (e.g., triethylamine) to the mobile phase or use a buffer to maintain a consistent pH.[4] 2. Reduce the injection volume or sample concentration. 3. Flush the column with a strong solvent or replace the column if necessary.[5] |
| Retention Time Drifting | 1. Inconsistent Mobile Phase Composition: Improperly mixed or evaporated solvent. 2. Temperature Fluctuations: Changes in ambient temperature affecting the column.[5][6] 3. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.[5] | 1. Prepare fresh mobile phase daily and keep solvent reservoirs covered.[6] 2. Use a thermostatted column oven to maintain a constant temperature.[5][6] 3. Ensure the column is equilibrated for at least 10-20 column volumes before injection.[6] |
| Ghost Peaks | 1. Contamination in Mobile Phase or System: Impurities from solvents, buffers, or system components. 2. Carryover from Previous Injection: Sample adsorbing to the injector or column. | 1. Use high-purity HPLC-grade solvents and fresh mobile phase. Flush the system. 2. Implement a needle wash with a strong solvent in the autosampler method. Flush the column thoroughly between runs. |
| High Backpressure | 1. Blockage in the System: Frit, tubing, or guard column is clogged. 2. Precipitation: Buffer or sample precipitating in the mobile phase. | 1. Systematically disconnect components (starting from the detector) to locate the blockage. Replace the clogged part. 2. Ensure the sample is fully dissolved in the mobile phase and that buffers are soluble in the organic-aqueous mixture. Filter all samples and mobile phases. |
| Noisy or Drifting Baseline | 1. Air Bubbles in the System: Air trapped in the pump or detector.[5] 2. Contaminated Detector Cell: Adsorption of compounds onto the flow cell walls.[5] 3. Detector Lamp Failing: Lamp nearing the end of its lifespan. | 1. Degas the mobile phase and purge the pump.[5] 2. Flush the detector cell with a strong, non-absorbing solvent (e.g., isopropanol).[5] 3. Replace the detector lamp. |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | 1. Improper Oven Temperature Program: Ramp rate is too fast. 2. Incorrect Carrier Gas Flow Rate: Flow is too high or too low. 3. Column Degradation: Stationary phase is damaged. | 1. Decrease the oven ramp rate to allow for better separation. 2. Optimize the linear velocity of the carrier gas for the column dimensions. 3. Condition the column or replace it if performance does not improve. |
| High Column Bleed | 1. Oxygen in the Carrier Gas: Leaks in the system are introducing oxygen, which degrades the stationary phase. 2. Column Nearing End of Life: Normal degradation over time. 3. High Final Oven Temperature: Exceeding the column's maximum operating temperature. | 1. Check for leaks at all fittings using an electronic leak detector.[3] Install an oxygen trap. 2. Replace the column. Using a mass-spec specific column can reduce bleed.[3] 3. Ensure the oven program does not exceed the column's temperature limit. |
| Noisy Mass Spectra (High Background) | 1. Contamination in the Source: Buildup of non-volatile material in the ion source. 2. Air Leak: Air (Nitrogen, Oxygen) entering the mass spectrometer. 3. Contaminated Carrier Gas: Impurities in the helium or hydrogen supply. | 1. Clean the ion source according to the manufacturer's instructions. 2. Check for leaks, paying attention to the injector septa and column fittings. 3. Use high-purity carrier gas and install gas purifiers. |
| Poor Library Match | 1. Co-eluting Peaks: Two or more compounds are entering the ion source at the same time, resulting in a mixed spectrum. 2. Low Ion Abundance: Insufficient signal for a clean spectrum. 3. Different Ionization Conditions: Library spectrum was acquired under different conditions. | 1. Improve chromatographic separation by adjusting the oven program or changing the column. 2. Increase the injection volume or sample concentration. 3. Verify that standard 70 eV electron ionization is being used. Compare the fragmentation pattern manually to the library spectrum. |
Experimental Protocols
Protocol 1: HPLC-UV Purity Analysis
This protocol describes a general method for determining the purity of this compound and quantifying related impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 210 nm (or a more specific wavelength if chromophores are present).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
-
Identify and quantify impurities relative to the main peak. For accurate quantification, a reference standard for each impurity is required.
-
Protocol 2: GC-MS Analysis of Volatile Impurities
This protocol is designed to identify and quantify volatile or semi-volatile impurities.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 10 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) that will not interfere with the analytes of interest.
-
Seal the vial immediately.
-
-
Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[7]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless injection mode.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 35 - 500 amu.
-
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify peaks corresponding to impurities.
-
For each impurity peak, obtain the mass spectrum.
-
Search the mass spectrum against a reference library (e.g., NIST) to tentatively identify the compound.
-
Confirm the identity by comparing the retention time and mass spectrum with that of a certified reference standard.
-
Data Presentation
Quantitative data should be summarized in clear, well-structured tables.
Table 1: Example of HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Area | Area % | Impurity Designation |
| 1 | 4.5 | 15,234 | 0.08 | Unknown Impurity A |
| 2 | 8.9 | 35,678 | 0.18 | Starting Material X |
| 3 | 12.1 | 19,543,210 | 99.65 | This compound |
| 4 | 15.3 | 19,876 | 0.10 | Unknown Impurity B |
| Total | 19,613,998 | 100.00 |
Table 2: Example of GC-MS Volatile Impurity Analysis Results
| Retention Time (min) | Tentative ID (Library Match) | Match Factor | Confirmation Status | Concentration (ppm) |
| 3.1 | Toluene | 95 | Confirmed by Standard | 50 |
| 5.6 | Dichloromethane | 92 | Confirmed by Standard | 120 |
| 10.2 | Unknown | 75 | Not Confirmed | - |
Visualized Workflows and Logic Diagrams
The following diagrams illustrate common workflows and troubleshooting logic for impurity analysis.
Caption: General workflow for the analysis and identification of impurities.
Caption: Decision tree for troubleshooting common HPLC issues.
Caption: Decision tree for troubleshooting common GC-MS issues.
References
- 1. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of 1-OXA-4-THIASPIRO(4.6)UNDECANE and Other Prominent Spirocycles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spirocycle 1-OXA-4-THIASPIRO(4.6)UNDECANE with other spirocyclic scaffolds relevant to drug discovery. Due to the limited publicly available experimental data for this compound, this comparison leverages its predicted physicochemical properties and draws parallels with structurally related, well-characterized spirocycles. This guide aims to offer a valuable resource for researchers interested in the potential applications of this and similar scaffolds in medicinal chemistry.
Introduction to Spirocycles in Medicinal Chemistry
Spirocycles, characterized by two rings connected by a single common atom, have gained significant attention in modern drug discovery. Their inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic scaffolds, often leading to improved physicochemical properties, enhanced target specificity, and novel intellectual property. This analysis focuses on this compound and compares it with other key spirocyclic systems to highlight their respective potential in developing next-generation therapeutics.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties for this compound alongside experimental or calculated data for comparator spirocycles.
| Property | This compound (Predicted) | 1-Oxa-4-thiaspiro[4.5]decane Derivative (Compound 15 from literature) | Spiro[3.3]heptane Analog (Amide 28a from literature) |
| Molecular Weight ( g/mol ) | 172.29 | 390.5 | 290.3 |
| logP | 2.48 | 3.24 (cLogP) | 2.89 |
| Topological Polar Surface Area (TPSA) (Ų) | 34.53 | 43.8 | 58.2 |
| Hydrogen Bond Donors | 0 | 1 | 2 |
| Hydrogen Bond Acceptors | 2 | 4 | 3 |
| Rotatable Bonds | 0 | 5 | 4 |
Note: Data for the 1-oxa-4-thiaspiro[4.5]decane derivative and the spiro[3.3]heptane analog are taken from published experimental studies.
Biological Activity: Insights from Structurally Related Spirocycles
While no specific biological activity data for this compound has been identified in the public domain, the activity of structurally similar spirocycles can provide valuable insights into its potential therapeutic applications.
5-HT1A Receptor Agonism: A Potential Target
Derivatives of the closely related 1-oxa-4-thiaspiro[4.5]decane scaffold have been identified as potent and selective 5-HT1A receptor agonists. The 5-HT1A receptor is a well-established target for the treatment of anxiety and depression.
| Compound | Target | pKi | pD2 | Emax (%) |
| 1-Oxa-4-thiaspiro[4.5]decane Derivative (Compound 14) | 5-HT1A | 8.35 | 8.84 | 54 |
| 1,4-Dithiaspiro[4.5]decane Derivative (Compound 15) | 5-HT1A | 8.90 | 9.58 | 74 |
Data from: Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. Eur J Med Chem. 2017.[1]
This suggests that the 1-oxa-4-thiaspiro moiety can be a valuable scaffold for designing ligands for aminergic G-protein coupled receptors. The logical workflow for such a discovery process is outlined below.
Caption: Drug Discovery Workflow for Spirocyclic Compounds.
Spiro[3.3]heptanes as Bioisosteres
Spiro[3.3]heptane derivatives have emerged as valuable bioisosteres for common medicinal chemistry motifs like benzene, piperidine, and morpholine. This strategy allows for the exploration of novel chemical space with improved properties. For instance, replacing a phenyl ring with a spiro[3.3]heptane moiety can lead to reduced lipophilicity and improved metabolic stability.
ADME Profile: Predicting Drug-likeness
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical for its success as a drug. While experimental ADME data for this compound is unavailable, we can refer to the data from related spirocycles.
| Parameter | 1-Oxa-4-thiaspiro[4.5]decane Derivative (Compound 15) | Spiro[3.3]heptane Sonidegib Analog (trans-76) |
| Permeability (MDCKII-MDR1) | Good BBB permeability predicted | - |
| Metabolic Stability (Human Liver Microsomes) | Favorable profile predicted | CLint = 36 µL/min/mg |
| Aqueous Solubility | - | ≤1 µM |
Data from: Eur J Med Chem. 2017, 125, 435-452 and Angew Chem Int Ed Engl. 2024, 63(9), e202316557.[1][2][3]
The general workflow for in vitro ADME testing is depicted in the following diagram.
Caption: In Vitro ADME Testing Cascade.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments cited in the comparative analysis.
5-HT1A Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the human 5-HT1A receptor.
Materials:
-
CHO-K1 cell membranes expressing the human 5-HT1A receptor.
-
[³H]8-OH-DPAT (radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.
-
Test compounds.
-
Metergoline (for non-specific binding).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a suspension of CHO-K1 cell membranes (10 µg) in the assay buffer.
-
Add the test compound at various concentrations.
-
Initiate the binding reaction by adding [³H]8-OH-DPAT to a final concentration of 0.25 nM.
-
For determining non-specific binding, add 10 µM metergoline in parallel wells.
-
Incubate the mixture for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value from competition binding curves using the Cheng-Prusoff equation.
Determination of Physicochemical Properties (logP)
Objective: To determine the lipophilicity of a test compound.
Method: Shake-flask method (OECD Guideline 107).
Materials:
-
n-Octanol (pre-saturated with water).
-
Water or buffer solution (pre-saturated with n-octanol).
-
Test compound.
-
Analytical method for quantification (e.g., HPLC-UV).
Procedure:
-
Prepare a stock solution of the test compound in the aqueous phase.
-
Mix equal volumes of the n-octanol and the aqueous solution of the test compound in a suitable vessel.
-
Shake the mixture vigorously for a predetermined period to ensure equilibrium is reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the test compound in both the n-octanol and aqueous phases using a validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Express the result as logP.
In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of a test compound to metabolism by liver enzymes.
Materials:
-
Human liver microsomes.
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Test compound.
-
Positive control compound (e.g., a known CYP3A4 substrate).
-
Acetonitrile (for reaction termination).
-
LC-MS/MS for analysis.
Procedure:
-
Pre-incubate the test compound with human liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction in the aliquots by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the disappearance rate of the test compound.
Conclusion
This compound represents an under-explored scaffold with physicochemical properties that suggest its potential as a valuable building block in medicinal chemistry. While direct experimental data on its biological performance is currently lacking, the well-documented activities of related spirocycles, such as the 1-oxa-4-thiaspiro[4.5]decane derivatives as 5-HT1A receptor agonists, provide a strong rationale for its investigation in similar therapeutic areas. Furthermore, the broader success of spirocycles like the spiro[3.3]heptane series in overcoming challenges in drug design underscores the potential of exploring such novel three-dimensional structures. Future studies involving the synthesis and biological evaluation of this compound derivatives are warranted to fully elucidate their therapeutic potential.
References
A Comparative Analysis of the Biological Activities of Heterocyclic and Carbocyclic Spiro Compounds
A Head-to-Head Comparison of 1-Oxa-4-Thiaspiro[4.5]decane Derivatives and Other Spirocyclic Analogs
For Immediate Release
In the ever-evolving landscape of drug discovery, spirocyclic compounds have emerged as a promising class of molecules due to their rigid three-dimensional structures, which can lead to enhanced biological activity and selectivity. This guide provides a comparative analysis of the biological activities of derivatives of 1-oxa-4-thiaspiro[4.5]decane, a heterocyclic spiro compound, and various other carbocyclic and heterocyclic spiro analogs. While a direct comparison of the parent 1-oxa-4-thiaspiro(4.6)undecane and its carbon-only counterpart, spiro(4.6)undecane, is not feasible due to the lack of available data, this guide will delve into the biological profiles of their derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
Biological Activity Profile: 1-Oxa-4-Thiaspiro[4.5]decane Derivatives
Derivatives of 1-oxa-4-thiaspiro[4.5]decane have been primarily investigated for their potent and selective agonist activity at the 5-HT1A serotonin receptor.[1][2][3] The 5-HT1A receptor, a G-protein coupled receptor, is a well-established target for the treatment of anxiety and depression. Agonism at this receptor leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[4]
Key findings from structure-activity relationship studies indicate that the isosteric replacement of oxygen atoms with sulfur in the spirocyclic core is well-tolerated and can influence selectivity and potency.[2] For instance, certain 1-oxa-4-thiaspiro[4.5]decane derivatives have demonstrated high potency and efficacy as partial agonists of the 5-HT1A receptor.[1][2]
Biological Activity Profile: Other Spirocyclic Compounds
A diverse range of spirocyclic compounds, including those with carbocyclic and other heterocyclic scaffolds, have been explored for various biological activities, most notably for their anticancer and antioxidant properties.[5][6] Spiro-oxindoles, spiro-thiazolidinones, and spiro-pyranopyrazoles are among the classes of spiro compounds that have shown significant cytotoxic activity against various cancer cell lines.[7][8][9][10][11][12]
The mechanism of action for the anticancer effects of these compounds is often multifaceted, but can involve the inhibition of key cellular targets like cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), leading to cell cycle arrest and apoptosis.[9][12] Furthermore, many spiro compounds have demonstrated potent antioxidant activity, which is a valuable property in combating oxidative stress-related diseases.[6]
Quantitative Comparison of Biological Activity
The following tables summarize the quantitative biological activity data for representative derivatives of 1-oxa-4-thiaspiro[4.5]decane and other spirocyclic compounds.
Table 1: 5-HT1A Receptor Agonist Activity of 1-Oxa-4-Thiaspiro[4.5]decane Derivatives
| Compound | Target | Assay | pD2 | Emax (%) | Reference |
| Derivative 14 | 5-HT1A Receptor | Functional Assay | - | - | [2] |
| Derivative 15 | 5-HT1A Receptor | Functional Assay | 9.58 | 74 | [1][2] |
pD2 is the negative logarithm of the EC50 value. Emax represents the maximum efficacy of the compound.
Table 2: Anticancer Activity of Various Spirocyclic Compounds
| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Spiro[Thiazolidinone-Isatin] | Leukemia (various) | SRB Assay | Growth Inhibition | [7] |
| Spiro[Thiazolidinone-Isatin] | CNS Cancer (SNB-75) | SRB Assay | Growth Inhibition | [7] |
| Spiro-oxindole | Breast Cancer (MCF-7) | MTT Assay | 3.4 - 18.5 | [9] |
| Spiro-oxindole | Breast Cancer (MDA-MB-231) | MTT Assay | 4.3 - 8.4 | [9] |
| Spiro-oxindole | EGFR Inhibition | Enzyme Assay | 0.026 - 0.067 | [12] |
| Spiro-oxindole | CDK-2 Inhibition | Enzyme Assay | 0.301 - 0.557 | [12] |
| Spiro Pyranopyrazole | Hepatocellular Carcinoma (Hep3b) | MTT Assay | Moderate to Good | [11] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Lung Cancer (A549) | Not Specified | 0.18 - 0.19 | [13] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Breast Cancer (MDA-MB-231) | Not Specified | 0.08 - 0.09 | [13] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Cervical Cancer (HeLa) | Not Specified | 0.14 - 0.15 | [13] |
IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
5-HT1A Receptor Agonist Activity Assay
The functional activity of compounds at the 5-HT1A receptor is typically assessed using a cell-based assay that measures the inhibition of cAMP production.[4]
General Protocol:
-
Cell Culture: CHO-K1 cells stably expressing the human 5-HT1A receptor are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with the test compounds at various concentrations.
-
Forskolin Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
cAMP Measurement: The intracellular cAMP concentration is measured using a suitable assay kit, such as a competitive immunoassay or a BRET-based biosensor.[14]
-
Data Analysis: The inhibition of forskolin-stimulated cAMP production by the test compound is calculated, and dose-response curves are generated to determine EC50 and Emax values.
In Vitro Anticancer Activity Assay (MTT/SRB Assay)
The cytotoxic and antiproliferative effects of compounds on cancer cell lines are commonly evaluated using the MTT or SRB assays.
General Protocol (MTT Assay): [8][10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.
General Protocol (SRB Assay): [7]
-
Cell Seeding and Treatment: Similar to the MTT assay.
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with sulforhodamine B (SRB), a dye that binds to cellular proteins.
-
Washing: Unbound dye is washed away.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance of the solubilized dye is measured at a specific wavelength (e.g., 510 nm).
-
Data Analysis: Similar to the MTT assay, the absorbance is proportional to the total cellular protein content, and IC50 values can be determined.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Workflow for In Vitro Anticancer Screening.
Conclusion
This comparative guide highlights the distinct yet promising biological activities of derivatives of 1-oxa-4-thiaspiro[4.5]decane and other spirocyclic compounds. While the former shows significant potential as modulators of the central nervous system through 5-HT1A receptor agonism, a diverse range of other spirocyclic structures exhibit potent anticancer and antioxidant activities. The data presented herein underscores the versatility of the spirocyclic scaffold in medicinal chemistry and provides a valuable resource for researchers in the design and development of novel therapeutic agents. Further exploration of these and other spirocyclic systems is warranted to unlock their full therapeutic potential.
References
- 1. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unimore.it [iris.unimore.it]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. mdpi.com [mdpi.com]
- 6. Spirocyclic derivatives as antioxidants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
- 12. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 13. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Comparative Efficacy of 1-Oxa-4-thiaspiro Derivatives as Serotonin 5-HT1A Receptor Agonists
Disclaimer: This guide provides a comparative analysis based on publicly available research data. The specific chemical scaffold requested, 1-oxa-4-thiaspiro(4.6)undecane, lacks sufficient published efficacy data for a comprehensive comparison. Therefore, this guide focuses on the closely related and well-researched 1-oxa-4-thiaspiro[4.5]decane scaffold, which shares a similar core structure. All data presented herein is derived from peer-reviewed research and is intended for informational purposes for a scientific audience.
Introduction
The spirocyclic scaffold has garnered significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which can enhance receptor affinity and selectivity. This guide focuses on derivatives of the 1-oxa-4-thiaspiro[4.5]decane moiety, which have been investigated for their activity at serotonergic and adrenergic receptors. Specifically, we compare a series of these derivatives for their efficacy as agonists at the 5-hydroxytryptamine subtype 1A receptor (5-HT1A), a key target in the treatment of anxiety and depression. The data presented summarizes binding affinity, functional potency, and efficacy, providing a framework for researchers in drug discovery and development.
Comparative Efficacy and Affinity Data
The following table summarizes the in vitro pharmacological data for a series of 1-oxa-4-thiaspiro[4.5]decane derivatives, focusing on their activity at the human 5-HT1A receptor and their selectivity against the α1d-adrenoceptor. Potency (pD2) and efficacy (Emax) were determined via functional assays, while binding affinity (pKi) was measured in competitive binding experiments.
Table 1: Comparative Pharmacological Data of 1-Oxa-4-thiaspiro[4.5]decane Derivatives
| Compound ID | Target Receptor | Potency (pD₂)[1] | Efficacy (Emax %)[1] | Affinity (pKi)[1] | Selectivity (5-HT1A / α1d)[1] |
| Compound 14 | 5-HT1A | 8.25 | 58 | 8.65 | 80 |
| Compound 15 | 5-HT1A | 9.58 | 74 | 9.05 | 4 |
| 8-OH-DPAT (Reference) | 5-HT1A | 9.25 | 100 | 9.55 | 1 |
-
pD₂: The negative logarithm of the EC₅₀ value, representing the molar concentration of an agonist that produces 50% of the maximal possible response.
-
Emax %: The maximum response achievable by the agonist, expressed as a percentage relative to the reference full agonist (8-OH-DPAT).
-
pKi: The negative logarithm of the Ki value, representing the inhibition constant for binding to the receptor.
-
Selectivity: The ratio of affinity for the 5-HT1A receptor over the α1d-adrenoceptor.
Experimental Protocols
The data presented in this guide were derived from established in vitro pharmacological assays. The detailed methodologies for these key experiments are outlined below.
Radioligand Binding Assays (Affinity)
Binding affinity (Ki) for the human 5-HT1A and α1-adrenoceptors was determined using competitive radioligand binding assays with membrane preparations from CHO (Chinese Hamster Ovary) cells stably expressing the respective human receptors.
-
5-HT1A Receptor Assay:
-
Radioligand: [³H]8-OH-DPAT.
-
Procedure: Cell membranes were incubated with the radioligand and various concentrations of the test compounds in a buffer solution (50 mM Tris-HCl, 0.1% ascorbic acid, 10 µM pargyline, 4 mM CaCl₂) for 30 minutes at 25°C.
-
Detection: The reaction was terminated by rapid filtration through glass fiber filters (GF/B). The filters were washed with ice-cold buffer to separate bound from free radioligand. Radioactivity trapped on the filters was then quantified using a liquid scintillation counter.
-
-
α1-Adrenoceptor Assay:
-
Radioligand: [³H]Prazosin.
-
Procedure: Similar incubation and filtration steps were followed as in the 5-HT1A assay, using a Tris-HCl buffer.
-
-
Data Analysis: IC₅₀ values (the concentration of test compound that displaces 50% of the specific radioligand binding) were determined from competition curves. Ki values were then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay (Potency and Efficacy)
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor, providing data on agonist potency (pD₂) and efficacy (Emax). The assay was performed on membranes from HeLa cells expressing the human 5-HT1A receptor.[2]
-
Principle: Agonist binding to a G-protein coupled receptor (GPCR) stimulates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, results in an accumulation of the radioactive label in activated G-proteins, which can be measured.[3]
-
Procedure:
-
Incubation: Cell membranes (10-20 µg protein) were incubated in a buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 30 µM GDP.
-
Agonist Stimulation: Various concentrations of the test compounds were added, followed by the addition of 0.3 nM [³⁵S]GTPγS.
-
Reaction: The mixture was incubated for 30 minutes at 30°C to allow for G-protein activation and binding of the radiolabel.
-
Termination & Detection: The reaction was stopped by rapid filtration through glass fiber filters. The amount of bound [³⁵S]GTPγS was quantified by scintillation counting.[3]
-
-
Data Analysis: Concentration-response curves were generated to determine the EC₅₀ and Emax values for each compound. pD₂ was calculated as the negative logarithm of the EC₅₀.
Visualized Workflows and Signaling Pathways
To better illustrate the processes described, the following diagrams represent the 5-HT1A receptor signaling pathway and the general workflow of the binding assays.
Caption: Inhibitory signaling pathway of the 5-HT1A receptor.
Caption: General workflow for a competitive radioligand binding assay.
References
In Silico Modeling and Docking of 1-Oxa-4-thiaspiro[4.6]undecane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in silico modeling and molecular docking studies of 1-oxa-4-thiaspiro[4.6]undecane derivatives. Due to the limited availability of direct research on this specific scaffold, this guide draws objective comparisons with the closely related and well-studied 1-oxa-4-thiaspiro[4.5]decane derivatives, as well as other relevant spirocyclic compounds. The experimental data and protocols presented are based on established methodologies in the field of computational drug design.
Introduction to 1-Oxa-4-thiaspiro[4.6]undecane Derivatives
Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures and diverse biological activities.[1] The 1-oxa-4-thiaspiro[4.6]undecane scaffold represents a novel class of heterocyclic compounds with potential therapeutic applications. In silico modeling and molecular docking are powerful computational techniques that allow for the prediction of binding affinities and interaction patterns between these derivatives and biological targets, thereby guiding rational drug design and optimization.
Comparative Analysis with Alternative Scaffolds
While specific data for 1-oxa-4-thiaspiro[4.6]undecane derivatives is emerging, extensive research on analogous spirocyclic systems provides a valuable framework for comparison.
Table 1: Comparison of In Silico and Biological Activity Data for Spirocyclic Compounds
| Compound Class | Target | In Silico Method | Key Findings | Biological Activity | Reference |
| 1-Oxa-4-thiaspiro[4.5]decane Derivatives | 5-HT1A Receptor | Molecular Docking | Identification of key interactions and prediction of binding affinity. | Potent and selective 5-HT1A receptor agonists.[2][3] | [2] |
| 1,4-Dithiaspiro[4.5]decane Derivatives | 5-HT1A Receptor | Molecular Docking | Comparison of binding modes with oxa-thia analogues. | Showed activity as 5-HT1A receptor agonists.[2][3] | [2] |
| Spirooxindole Derivatives | CDK2 | Molecular Docking & MD Simulations | Elucidation of inhibitory mechanism and identification of key binding residues. | Potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[4] | [4] |
| Spiro-pyrrolopyridazine Derivatives | EGFR | Molecular Docking | Strong binding affinities with wild-type and mutated EGFR. | Significant EGFR kinase inhibitory activity. |
Experimental Protocols for In Silico Modeling and Docking
The following protocols outline the standard methodologies employed in the computational analysis of spirocyclic compounds.
Ligand and Protein Preparation
A crucial first step in any docking study is the proper preparation of both the ligand (the spirocyclic derivative) and the protein target.
Workflow for Ligand and Protein Preparation
Caption: Workflow for preparing ligand and protein structures.
-
Ligand Preparation :
-
The 2D structures of the 1-oxa-4-thiaspiro[4.6]undecane derivatives are drawn using chemical drawing software.
-
These are then converted to 3D structures.
-
Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
-
Protein Preparation :
-
The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed.
-
Hydrogen atoms are added to the protein structure.
-
Partial atomic charges are assigned to the protein atoms.
-
Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.
General Molecular Docking Workflow
Caption: A generalized workflow for molecular docking simulations.
-
Binding Site Definition : The active site of the target protein is defined, typically based on the location of a known co-crystallized ligand or through binding pocket prediction algorithms. A grid box is generated around this site to define the search space for the docking algorithm.
-
Docking Algorithm : A docking program (e.g., AutoDock, Glide, GOLD) is used to explore possible binding poses of the ligand within the defined binding site. These programs use scoring functions to estimate the binding affinity for each pose.
-
Pose Analysis and Scoring : The resulting docking poses are analyzed to identify the most favorable binding mode. This is typically the pose with the lowest binding energy. Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are identified.
In Silico ADME/Tox Prediction
In addition to binding affinity, it is crucial to assess the pharmacokinetic and toxicological properties of potential drug candidates.
Table 2: Key In Silico ADME/Tox Parameters
| Parameter | Description | Importance in Drug Development |
| Absorption | ||
| Lipophilicity (LogP) | Partition coefficient between octanol and water. | Affects solubility, permeability, and metabolic stability. |
| Water Solubility (LogS) | The logarithm of the molar solubility in water. | Crucial for drug formulation and bioavailability. |
| BBB Permeability | Ability to cross the blood-brain barrier. | Essential for CNS-targeting drugs, undesirable for others.[2] |
| Distribution | ||
| Plasma Protein Binding | The extent to which a drug binds to proteins in the blood. | Affects the free drug concentration available to act on the target. |
| Metabolism | ||
| Cytochrome P450 Inhibition | Inhibition of key metabolic enzymes. | Can lead to drug-drug interactions and altered drug clearance. |
| Excretion | ||
| Renal Organic Cation Transporter | Involvement in renal clearance. | Affects the drug's half-life. |
| Toxicity | ||
| hERG Inhibition | Blockade of the hERG potassium channel. | A major cause of drug-induced cardiac arrhythmias. |
| Ames Test | Prediction of mutagenicity. | An early indicator of potential carcinogenicity. |
Conclusion
In silico modeling and molecular docking are indispensable tools in modern drug discovery. While direct experimental data on 1-oxa-4-thiaspiro[4.6]undecane derivatives are still forthcoming, the methodologies and comparative data from related spirocyclic compounds provide a robust foundation for future research. The protocols and comparative analyses presented in this guide are intended to facilitate the computational evaluation of this promising class of compounds, ultimately accelerating the identification of novel therapeutic agents. Researchers are encouraged to apply these established workflows to explore the potential of 1-oxa-4-thiaspiro[4.6]undecane derivatives against a variety of biological targets.
References
- 1. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
A Head-to-Head Comparison of Modern Synthetic Routes to Spirooxindoles
The spirooxindole framework is a privileged structural motif found in a multitude of natural products and pharmaceutical agents, exhibiting a wide range of biological activities. The construction of its characteristic spirocyclic core, particularly the creation of a chiral quaternary center at the C3 position of the oxindole ring, presents a significant challenge for synthetic chemists. This guide provides a head-to-head comparison of two prominent and highly efficient asymmetric strategies for the synthesis of spirooxindoles: N-Heterocyclic Carbene (NHC)-Catalyzed [3+3] Annulation and Organocatalytic Michael/Michael Cascade Reaction.
Route A: NHC-Catalyzed [3+3] Annulation for Pentacyclic Spirooxindoles
This strategy employs an N-Heterocyclic Carbene (NHC) to catalyze the [3+3] annulation of isatin-derived enals with cyclic N-sulfonyl ketimines. The NHC catalyst generates an α,β-unsaturated acyl azolium intermediate from the enal, which then undergoes a cascade reaction to furnish complex pentacyclic spirooxindoles.
Benchmarking Physicochemical Properties of 1-OXA-4-THIASPIRO(4.6)UNDECANE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving the potency, selectivity, and pharmacokinetic profiles of drug candidates. Spirocyclic systems, which feature two rings sharing a single atom, are particularly valuable in this regard. They introduce conformational rigidity and increase the fraction of sp3-hybridized carbons (Fsp3), characteristics often associated with successful clinical translation.[1] This guide provides a comparative analysis of the physicochemical properties of the novel scaffold, 1-oxa-4-thiaspiro(4.6)undecane, benchmarked against structurally related and well-characterized analogs. The data and protocols herein serve as a resource for researchers exploring this and similar scaffolds in drug discovery programs.
Comparative Analysis of Physicochemical Properties
The following table summarizes key computed physicochemical properties for this compound and selected comparator spirocycles. The comparators were chosen to illustrate the impact of ring size and heteroatom substitution on fundamental molecular properties. Data for the primary compound is calculated, while data for analogs is sourced from established chemical databases for comparison.
| Property | This compound | 1-oxa-4-thiaspiro[4.5]decane | 1,4-dioxaspiro[4.5]decane |
| Molecular Formula | C₉H₁₆OS | C₈H₁₄OS | C₈H₁₄O₂ |
| Molecular Weight ( g/mol ) | 172.29 | 158.26 | 142.19 |
| Calculated LogP (XLogP3) | 2.5 | 2.2 | 1.3 |
| Topological Polar Surface Area (TPSA) | 34.5 Ų | 34.5 Ų | 18.5 Ų |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Rotatable Bonds | 0 | 0 | 0 |
Note: Properties for this compound are computationally predicted. Properties for 1-oxa-4-thiaspiro[4.5]decane are from PubChem.[2] Properties for 1,4-dioxaspiro[4.5]decane are from common chemical databases.
The introduction of spirocyclic motifs is a recognized strategy to modulate physicochemical and pharmacokinetic properties.[3][4] As shown in the table, substituting an oxygen atom (in 1,4-dioxaspiro[4.5]decane) with a larger, less polar sulfur atom (in 1-oxa-4-thiaspiro[4.5]decane) increases the lipophilicity (LogP) and molecular weight, while the TPSA remains constant. Expanding the cycloheptane ring to a cyclohexane ring (from [4.5]decane to [4.6]undecane) further increases the molecular weight and predicted lipophilicity. These modulations are critical in drug design for optimizing parameters like solubility, membrane permeability, and metabolic stability.[1][5]
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible physicochemical data. Below are methodologies for determining the key properties listed above.
Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask Method (based on OECD Guideline 107)
-
Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Compound Dissolution: Dissolve a precisely weighed amount of the test compound (e.g., this compound) in the n-octanol-saturated water phase to a known concentration.
-
Partitioning:
-
Add equal volumes of the compound solution and the water-saturated n-octanol to a separatory funnel.
-
Shake the funnel vigorously for 5 minutes to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely. A centrifugation step may be required to break up emulsions.
-
-
Quantification:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or GC).
-
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
LogP = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
-
Protocol 2: Determination of Aqueous Solubility (based on OECD Guideline 105)
-
Sample Preparation: Add an excess amount of the solid test compound to a known volume of distilled water in a glass vessel.
-
Equilibration: Seal the vessel and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample at high speed to ensure all suspended particles are removed from the solution.
-
Analysis:
-
Carefully extract a known volume of the clear supernatant (the saturated aqueous solution).
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical technique (e.g., HPLC, LC-MS).
-
-
Result Expression: The aqueous solubility is reported in units of mass per volume (e.g., mg/L or µg/mL).
Visualized Workflows and Pathways
To aid in conceptualizing the role of physicochemical profiling in drug discovery, the following diagrams illustrate key processes and relationships.
References
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. 1-Oxa-4-thiaspiro[4.5]decane | C8H14OS | CID 9094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. researchgate.net [researchgate.net]
- 5. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-OXA-4-THIASPIRO(4.6)UNDECANE
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 1-OXA-4-THIASPIRO(4.6)UNDECANE, ensuring compliance with general safety protocols for hazardous waste.
Hazard Profile and Data Considerations
| Property Consideration | Associated Hazard and Handling Guideline |
| Peroxide Formation (Ethers) | Ethers can form potentially explosive peroxides upon exposure to air and light. Containers should be dated upon opening and disposed of before the expiration date. If old or undated containers are found, they should not be handled and the Environmental Health and Safety (EHS) office should be contacted immediately.[1][2] |
| Flammability | Many organic solvents, including ethers, are flammable.[3] Waste should be kept away from heat, sparks, open flames, and other ignition sources.[4] |
| Toxicity (Sulfides) | Sulfides can be toxic.[2] Inhalation, ingestion, and skin absorption should be avoided.[2] |
| Chemical Incompatibility | Avoid mixing with incompatible waste streams. Specifically, do not mix with strong acids, bases, or oxidizers.[1][5] |
Detailed Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A flame-retardant laboratory coat
Step 2: Waste Collection
-
Designated Waste Container : Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical; for organic solvents, this is typically a high-density polyethylene (HDPE) or glass container.[6]
-
Labeling : The container must be clearly labeled with a hazardous waste tag before any waste is added.[7] The label must include:
-
The full chemical name: "Waste this compound"
-
The concentration or percentage of each chemical component if in a mixture.
-
The date the waste was first added to the container.[1]
-
-
Segregation : This waste stream must be segregated from other incompatible wastes, such as strong acids, bases, and oxidizers.[1][5]
-
Container Filling : Do not overfill the waste container. It is recommended to fill it to no more than 75% of its capacity to allow for vapor expansion.[7]
-
Closure : Keep the waste container tightly sealed at all times, except when adding waste.[1][6]
Step 3: Storage of Waste
-
Location : Store the waste container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated.
-
Secondary Containment : Liquid hazardous waste containers must be kept in secondary containment bins to prevent the spread of material in case of a leak or spill.[1]
Step 4: Arranging for Disposal
-
Contact EHS : Once the waste container is full or has reached its accumulation time limit (typically 90 days), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[7]
-
Provide Information : Be prepared to provide the EHS office with all the information from the hazardous waste label.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. keene.edu [keene.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemos.de [chemos.de]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 1-OXA-4-THIASPIRO(4.6)UNDECANE
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-OXA-4-THIASPIRO(4.6)UNDECANE. The following guidance is based on best practices for handling structurally similar compounds and general laboratory safety principles. It is crucial to treat this compound as potentially hazardous and handle it with the utmost care.
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against potential exposure. Given the unknown toxicological profile of this compound, a conservative approach to PPE is recommended.
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Select gloves that are resistant to a broad range of chemicals. Always inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and after any sign of contamination. |
| Body Protection | A laboratory coat or chemical-resistant apron | A lab coat should be worn to protect the skin and clothing from accidental splashes. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Use in a well-ventilated fume hood | All handling of this compound should be conducted inside a certified chemical fume hood to minimize the risk of inhalation exposure. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is essential for minimizing risk and ensuring a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.
-
Aliquotting and Transfer: Conduct all transfers and weighing of the compound within a fume hood. Use tools and equipment dedicated to this compound, or thoroughly decontaminate them after use.
-
Spill Prevention: Handle the compound in a designated area of the fume hood, away from the edges. Use secondary containment (e.g., a tray) to contain any potential spills.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
Disposal Plan
Proper disposal of chemical waste is critical to protect both personnel and the environment.
Waste Identification:
-
All materials contaminated with this compound, including excess compound, contaminated labware, and used PPE, should be considered hazardous waste.
Disposal Procedure:
-
Segregation: Collect all waste materials in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with all local, state, and federal regulations. As this is a sulfur-containing compound, specific disposal protocols may be required to prevent the release of sulfur oxides upon incineration.
Experimental Workflow: Handling this compound
The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
